Technical Documentation Center

4-Phenyl-4H-1-benzopyran Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4-Phenyl-4H-1-benzopyran
  • CAS: 92496-19-0

Core Science & Biosynthesis

Foundational

The 4-Phenyl-4H-1-Benzopyran Scaffold: Chemical Structure, Physical Properties, and Therapeutic Potential

Executive Summary The 4-phenyl-4H-1-benzopyran core—commonly referred to as the 4-phenyl-4H-chromene scaffold—is a privileged pharmacophore in modern medicinal chemistry. Characterized by a fused benzene and pyran ring s...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 4-phenyl-4H-1-benzopyran core—commonly referred to as the 4-phenyl-4H-chromene scaffold—is a privileged pharmacophore in modern medicinal chemistry. Characterized by a fused benzene and pyran ring system with a phenyl substitution at the C4 position, this structural motif is highly valued for its synthetic versatility and broad spectrum of biological activities, including potent anticancer and anti-inflammatory properties[1][2]. This whitepaper provides an in-depth technical analysis of the chemical structure, physicochemical properties, and structure-activity relationships (SAR) of 4-phenyl-4H-chromene derivatives. Furthermore, it details a causality-driven, self-validating synthetic protocol designed for researchers and drug development professionals.

Chemical Structure and Electronic Properties

The fundamental framework of 4-phenyl-4H-1-benzopyran consists of a heterocyclic pyran ring fused to a benzene ring, yielding a rigid, nearly planar bicyclic system. The introduction of a phenyl group at the sp³-hybridized C4 position introduces a degree of steric bulk and stereochemical complexity, creating a chiral center that is critical for target protein binding[3].

In drug design, the most synthetically and pharmacologically relevant derivatives are the 2-amino-4-phenyl-4H-chromene-3-carbonitriles . These molecules feature a highly reactive β-enaminonitrile moiety integrated into the pyran ring[4].

  • Electronic Distribution: The electron-withdrawing cyano group at C3 and the electron-donating amino group at C2 create a strong "push-pull" electronic effect across the pyran ring. This polarization stabilizes the molecule while providing distinct hydrogen-bond donor (amino) and acceptor (cyano) sites for interaction with biological targets[3][5].

  • Structural Rigidity: The fused benzopyran system restricts the conformational freedom of the molecule, reducing the entropic penalty upon binding to receptor pockets (such as TNF-α receptors or caspase active sites)[1][5].

SARLogic Core 4-phenyl-4H-chromene Core (Rigid Scaffold) Pos4 4-Aryl Position: Modulates Cytotoxicity & Apoptosis Core->Pos4 Pos3 3-Cyano Group: Essential for Target Binding Affinity Core->Pos3 Pos2 2-Amino Group: Acts as H-bond Donor Core->Pos2 Pos7 7-Substitution: Electron-Donating Groups Enhance Activity Core->Pos7

Caption: Structure-Activity Relationship (SAR) logic for 4-phenyl-4H-chromene derivatives.

Physical and ADMET Properties

The physicochemical profile of 4-phenyl-4H-chromene derivatives makes them highly suitable for oral drug formulation. They generally adhere to Lipinski’s Rule of Five, exhibiting optimal lipophilicity and polar surface areas that facilitate cell membrane permeation without sacrificing aqueous solubility[4][6].

Quantitative Property Analysis

Below is a comparative summary of the physical and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of the foundational core and a highly substituted derivative.

Property2-Amino-4-phenyl-4H-chromene-3-carbonitrile[7]2-Amino-3-cyano-5,7-dimethoxy-4-phenyl-4H-chromene[8]
Molecular Formula C₁₆H₁₂N₂OC₁₈H₁₆N₂O₃
Molecular Weight 248.28 g/mol 308.11 g/mol
Melting Point ~178–180 °C176–178 °C
XLogP3 (Lipophilicity) 3.3~3.0
Topological Polar Surface Area (TPSA) 59 Ų~79 Ų
Hydrogen Bond Donors 11
Hydrogen Bond Acceptors 24
Rotatable Bonds 13

Causality in ADMET: The XLogP3 value of ~3.3 ensures that the molecule is hydrophobic enough to cross the phospholipid bilayer of cancer cells to induce apoptosis, yet the TPSA of 59–79 Ų ensures sufficient polarity to prevent excessive plasma protein binding and rapid hepatic clearance[6][7].

Experimental Methodologies: Synthesis and Validation

The synthesis of 4-phenyl-4H-chromenes is typically achieved via a one-pot, three-component reaction. This method is favored in medicinal chemistry because it is highly atom-economical and minimizes the need for intermediate purification[3][9].

SynthesisWorkflow R Reagents: Phenol/Resorcinol + Benzaldehyde + Malononitrile S1 Step 1: Knoevenagel Condensation (Forms electrophilic cyano-olefin) R->S1 C Catalyst: DABCO or Piperidine (Base-catalyzed) C->S1 S2 Step 2: Michael Addition (Phenolic -OH attacks olefin) S1->S2 S3 Step 3: Intramolecular Cyclization (Forms pyran ring) S2->S3 P Product: 4-phenyl-4H-chromene (Precipitates from solution) S3->P

Caption: Multicomponent synthesis workflow of 4-phenyl-4H-chromene derivatives.

Step-by-Step Protocol: Synthesis of 2-Amino-7-hydroxy-4-phenyl-4H-chromene-3-carbonitrile

1. Reagent Preparation: In a 50 mL round-bottom flask, dissolve equimolar amounts (1.0 mmol) of resorcinol, benzaldehyde, and malononitrile in 10 mL of an ethanol/water mixture (1:1 v/v).

  • Causality: The ethanol/water mixture is chosen as a "green" solvent system. It stabilizes the polar transition states during condensation and significantly lowers the solubility of the final cyclized product, which is crucial for the thermodynamic driving force of the reaction[9].

2. Catalytic Initiation: Add 10–20 mol% of DABCO (1,4-diazabicyclo[2.2.2]octane) or piperidine to the stirring mixture[8][9].

  • Causality: DABCO acts as a strong, sterically unhindered nucleophilic base. It rapidly deprotonates the active methylene group of malononitrile, generating a stabilized carbanion that attacks the electrophilic carbonyl carbon of benzaldehyde, initiating the Knoevenagel condensation to form a highly electrophilic cyano-olefin intermediate[9].

3. Michael Addition and Cyclization: Stir the reaction mixture at room temperature for 1–2 hours.

  • Causality: The electron-rich phenolic ring of resorcinol undergoes a Michael-type addition to the electron-deficient cyano-olefin. Subsequently, the hydroxyl group attacks the nitrile carbon, triggering an intramolecular cyclization that yields the 4H-pyran ring[3][9].

4. Self-Validating Isolation: The protocol is designed to be self-validating. As the reaction progresses, the product will spontaneously precipitate out of the solution as a solid mass (typically colorless, pale yellow, or beige crystals)[3][8].

  • Validation: This precipitation acts as a thermodynamic sink (Le Chatelier's principle), preventing reverse reactions. The disappearance of the highly UV-active benzaldehyde spot on a TLC plate (Hexane:Ethyl Acetate, 7:3) confirms reaction completion. Filter the precipitate and wash with cold ethanol.

5. Spectroscopic Characterization:

  • IR Spectroscopy: Look for sharp bands at ~3320–3490 cm⁻¹ (indicating the primary -NH₂ and -OH groups) and a distinct, sharp peak at ~2190–2200 cm⁻¹ (confirming the presence of the C≡N group)[8][10].

  • ¹H NMR (DMSO-d₆): The absolute hallmark of successful cyclization is the appearance of a sharp singlet integrating to 1H at δ 4.5–5.5 ppm . This corresponds to the chiral C4 proton on the newly formed pyran ring[8][10].

Pharmacological Applications

The 4-phenyl-4H-chromene scaffold has demonstrated profound efficacy in oncology and immunology.

  • Apoptosis Induction: High-throughput screening has identified 4-aryl-4H-chromenes as potent apoptosis inducers. They operate by activating the caspase-dependent cell death program (specifically Caspase-3 and Caspase-9), leading to tumor regression in breast cancer (T47D) and prostate cancer (PC3) cell lines with IC₅₀ values in the low nanomolar to micromolar range[2][5].

  • Anti-Inflammatory Activity: In silico docking studies and in vitro assays reveal that these derivatives act as competitive inhibitors of the TNF-α receptor. The 3-cyano and 2-amino groups form critical hydrogen bonds within the receptor's active site, effectively dampening inflammatory cascades that often accompany tumor progression[1][6].

References

  • [9] ORGANOCATALYZED GREEN PROTOCOL FOR PREPARATION OF 2-AMINO-7-HYDROXY-4-PHENYL-4H-1- BENZOPYRAN-3-CARBONITRILES THROUGH DABCO CATALYSIS IN WATER... ResearchGate. Available at:

  • [1] In Silico Drug Design and Analysis of 4-Phenyl-4h-Chromene Derivatives as Anticancer and Anti-Inflammatory Agents. International Journal of Pharmaceutical Sciences Review and Research. Available at:

  • [2] Synthesis and Characterization of Novel 4-aryl-4H-chromene Derivatives using Borax and Evaluation of their Anticancer Effects. EDGCC Journal. Available at:

  • [10] Structure-activity relationships and molecular docking studies of chromene and chromene based azo chromophores. PMC / NIH. Available at:

  • [3] A Brief Review on the Synthesis of 4H‐Chromene‐Embedded Heterocycles. ResearchGate. Available at:

  • [8] Three-Component Synthesis of 2-Amino-3-cyano-4H-chromenes, In Silico Analysis of Their Pharmacological Profile... PMC / NIH. Available at:

  • [7] 2-Amino-4-phenyl-4h-chromene-3-carbonitrile | C16H12N2O | CID 14168963. PubChem. Available at:

  • [4] New 4-imino-4H-Chromeno[2,3-d]Pyrimidin-3(5H)-Amine: Synthesis, Cytotoxic Effects on Tumoral Cell Lines and in Silico ADMET Properties. Scirp.org. Available at:

  • [6] In silico design, synthesis and in vitro studies of some novel 4-phenyl-4H- chromene derivatives as antioxidant and anti. JOCPR. Available at:

  • [5] Discovery of 4-Aryl-4H-chromenes as a New Series of Apoptosis Inducers Using a Cell- and Caspase-based High-Throughput Screening Assay. ACS Publications. Available at:

Sources

Exploratory

mechanism of action of 4-phenyl-4H-1-benzopyran derivatives

An In-Depth Technical Guide to the Mechanism of Action of 4-Phenyl-4H-1-Benzopyran Derivatives Abstract The 4-phenyl-4H-1-benzopyran scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Mechanism of Action of 4-Phenyl-4H-1-Benzopyran Derivatives

Abstract

The 4-phenyl-4H-1-benzopyran scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its recurrence in molecules with diverse and potent biological activities.[1][2] Derivatives of this class have demonstrated significant therapeutic potential, most notably as anticancer, anti-inflammatory, and neuroprotective agents.[3][4][5] This technical guide provides a comprehensive analysis of the molecular mechanisms underpinning these effects, with a primary focus on the role of these derivatives as modulators of critical cellular signaling pathways. We will delve into their function as protein kinase inhibitors, explore the downstream consequences such as apoptosis and cell cycle arrest, and detail the experimental methodologies required to elucidate these mechanisms. This document is intended for researchers, scientists, and drug development professionals seeking a deep, mechanistically-grounded understanding of this important class of compounds.

Introduction: The 4-Phenyl-4H-1-Benzopyran Scaffold

Benzopyrans, heterocyclic compounds formed by the fusion of a benzene and a pyran ring, are ubiquitous in nature and synthetic chemistry.[1] The 4-phenyl-4H-1-benzopyran subclass, characterized by a phenyl group at the 4-position of the 4H-chromene core, has attracted substantial interest for its wide range of pharmacological properties.[3][6] This scaffold's rigid structure and potential for diverse functionalization make it an ideal template for designing targeted therapeutic agents. The biological activities are vast, ranging from cytotoxicity against multidrug-resistant cancer cells to anti-inflammatory and insulin-sensitizing effects, suggesting that these compounds can interact with a multitude of cellular targets.[7][8][9] This guide will dissect the primary mechanisms through which these derivatives exert their powerful biological effects.

Core Mechanism: Protein Kinase Inhibition

A predominant mechanism of action for many 4-phenyl-4H-1-benzopyran derivatives is the inhibition of protein kinases. Kinases are fundamental enzymes that regulate the majority of cellular pathways, and their dysregulation is a hallmark of many diseases, particularly cancer. The ability of benzopyran derivatives to selectively target specific kinases makes them highly valuable as research tools and therapeutic candidates.

Multi-Kinase Targeting in Cancer: PI3K and Src Inhibition

Several studies have identified 4-oxo-4H-1-benzopyran derivatives as potent inhibitors of key oncogenic kinases. One of the most well-known examples is LY294002 (2-(4-morpholinyl)-8-phenyl-4H-1-benzopyran-4-one), a specific inhibitor of phosphatidylinositol 3-kinase (PI3K).[7][10] The PI3K pathway is a critical signaling cascade that promotes cell survival, proliferation, and growth. By inhibiting PI3K, these compounds can effectively shut down these pro-tumorigenic signals.

Furthermore, other derivatives have been shown to exhibit modest to potent inhibitory activity against Src kinase, a non-receptor tyrosine kinase that plays a crucial role in cell proliferation, differentiation, and motility.[7][11] Inhibition of Src can disrupt cancer cell growth and metastasis. The dual inhibition of pathways like PI3K and Src represents a powerful strategy for developing anticancer agents.

PI3K_Src_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Src Src Kinase RTK->Src Activation GrowthFactor Growth Factor GrowthFactor->RTK PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 AKT Akt/PKB PIP3->AKT Activation Proliferation Cell Proliferation & Survival AKT->Proliferation Promotes Src->AKT Activation Benzopyran 4-Phenyl-4H-1-Benzopyran Derivative (e.g., LY294002) Benzopyran->PI3K Inhibition Benzopyran->Src Inhibition

Caption: PI3K and Src Kinase Inhibition by 4-Phenyl-4H-1-Benzopyran Derivatives.

Isoform-Selective PKC-ζ Inhibition

Beyond broad-spectrum kinase inhibition, certain derivatives exhibit remarkable isoform selectivity. Specifically, 3-hydroxy-2-(3-hydroxyphenyl)-4H-1-benzopyran-4-ones have been identified as isoform-selective inhibitors of the atypical Protein Kinase C-zeta (PKC-ζ).[4] PKC isoforms are involved in a vast array of signal transduction pathways, and developing isoform-selective inhibitors has been a significant challenge. PKC-ζ is implicated in various neurobiological functions, including learning and memory, and its dysregulation is linked to neurological disorders and drug abuse.[4] The discovery of selective inhibitors from the benzopyran class opens new avenues for treating these conditions. The structure-activity relationship studies indicate that the 3-hydroxy-2-(3-hydroxyphenyl) moiety is critical for this inhibitory activity.[4]

Modulation of Cyclin-Dependent Kinases (CDKs)

The cell division cycle is tightly regulated by a family of kinases known as cyclin-dependent kinases (CDKs). Uncontrolled proliferation in cancer is often linked to aberrant CDK activity. Related 4H-pyran structures have been investigated as inhibitors of CDK2.[12] By binding to the ATP pocket of CDK2, these compounds prevent its catalytic activity, leading to a halt in the cell cycle, typically at the G1/S transition. This mechanism directly contributes to the antiproliferative effects observed in cancer cell lines.[12]

Downstream Cellular Effects

The inhibition of upstream kinases triggers a cascade of downstream events that ultimately determine the cell's fate.

Induction of Apoptosis

A primary consequence of inhibiting pro-survival signaling pathways (like PI3K/Akt) is the induction of apoptosis, or programmed cell death. Benzopyran-4-one-isoxazole hybrids have been shown to induce apoptosis in breast cancer cells.[7] This is often mediated by the activation of caspases, a family of proteases that execute the apoptotic program. For instance, studies on related 4H-pyran derivatives have demonstrated increased expression of the caspase-3 gene in treated cancer cells, confirming an apoptotic mechanism of action.[12]

Cell Cycle Arrest

As mentioned, the inhibition of CDKs by benzopyran derivatives can lead to cell cycle arrest.[12] Some compounds have been observed to cause cell cycle retardation specifically in prostate cancer cells, suggesting a cell-type-specific effect.[13] This blockade of cell cycle progression prevents cancer cells from dividing and is a key component of their antiproliferative activity.

Other Reported Mechanisms of Action

While kinase inhibition is a central theme, the structural diversity of 4-phenyl-4H-1-benzopyran derivatives allows them to interact with other biological targets.

  • Anti-inflammatory Activity: Several derivatives exhibit potent anti-inflammatory, analgesic, and antiplatelet activities.[9] Mechanistic studies in lipopolysaccharide (LPS)-stimulated macrophages suggest that these compounds can suppress the production of inflammatory mediators, although the precise upstream targets in these pathways are still under investigation.[5]

  • Estrogen Receptor Modulation: Certain 2- and 3-substituted-7-methoxy-4H-1-benzopyran-4-ones have shown antiestrogenic activity, demonstrating their ability to interfere with hormone signaling pathways.[14] This provides a distinct mechanism for their use in hormone-dependent cancers.

  • Cholinesterase Inhibition: In the context of neurodegenerative diseases like Alzheimer's, some benzopyran derivatives have been found to inhibit acetylcholinesterase (AChE), the enzyme responsible for breaking down the neurotransmitter acetylcholine.[15]

Experimental Protocols for Mechanistic Elucidation

To validate the mechanisms described above, a series of robust experimental protocols are required. The following provides a foundational workflow for investigating a novel 4-phenyl-4H-1-benzopyran derivative.

In Vitro Kinase Inhibition Assay (Luminescent Assay)

This protocol is designed to directly measure the ability of a compound to inhibit a purified kinase, such as PKC-ζ. It is based on quantifying the amount of ATP remaining after the kinase reaction.

Principle: The kinase uses ATP to phosphorylate a substrate. The amount of remaining ATP is inversely proportional to kinase activity. A luciferase-based reagent is used to generate a luminescent signal from the remaining ATP.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare kinase buffer, purified active kinase enzyme (e.g., PKC-ζ), kinase substrate (e.g., a specific peptide), and ATP solution at appropriate concentrations.

  • Compound Dilution: Perform a serial dilution of the test benzopyran derivative to generate a range of concentrations for IC50 determination. Use DMSO as the vehicle control.

  • Reaction Setup: In a 384-well plate, add 5 µL of the diluted compound or control.

  • Kinase Addition: Add 10 µL of the kinase/substrate mixture to each well.

  • Initiation of Reaction: Add 10 µL of the ATP solution to each well to start the kinase reaction.

  • Incubation: Incubate the plate at room temperature for 1 hour to allow the kinase reaction to proceed.

  • Detection: Add 25 µL of a commercial luminescent kinase assay reagent (e.g., Kinase-Glo®) to each well. This reagent lyses the cells (if cell-based) and contains luciferase and its substrate to produce light from ATP.

  • Signal Measurement: Incubate for an additional 10 minutes at room temperature to stabilize the luminescent signal. Measure luminescence using a plate-reading luminometer.

  • Data Analysis: Plot the luminescent signal against the compound concentration. Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of the kinase activity.

Kinase_Assay_Workflow start Start prep Prepare Reagents (Kinase, Substrate, ATP) start->prep dilute Serially Dilute Test Compound prep->dilute plate Plate Compound/ Controls in 384-well dilute->plate add_kinase Add Kinase/ Substrate Mix plate->add_kinase add_atp Add ATP (Start Reaction) add_kinase->add_atp incubate1 Incubate (1 hour, RT) add_atp->incubate1 detect Add Luminescent Reagent (Kinase-Glo®) incubate1->detect incubate2 Incubate (10 min, RT) detect->incubate2 read Measure Luminescence incubate2->read analyze Analyze Data (Calculate IC50) read->analyze end_node End analyze->end_node

Caption: Workflow for an In Vitro Luminescent Kinase Inhibition Assay.

Cell Viability and Proliferation Assay (Resazurin-Based)

This protocol assesses the cytotoxic or anti-proliferative effects of the derivatives on cultured cancer cells.[13]

Principle: Resazurin (a blue, non-fluorescent dye) is reduced by metabolically active cells to resorufin (a pink, highly fluorescent compound). The fluorescence intensity is directly proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells (e.g., MDA-MB-231 breast cancer cells) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the benzopyran derivative for a specified period (e.g., 48 or 72 hours). Include vehicle (DMSO) and untreated controls.

  • Reagent Addition: Add a resazurin-based solution to each well and incubate for 2-4 hours at 37°C.

  • Measurement: Measure the fluorescence at an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm using a microplate reader.

  • Data Analysis: Normalize the fluorescence readings to the vehicle control and plot cell viability (%) against compound concentration to determine the IC50 value.

Apoptosis Detection (Caspase-3 Gene Expression via qRT-PCR)

This protocol quantifies the induction of apoptosis by measuring the expression of a key executioner caspase gene.[12]

Step-by-Step Methodology:

  • Cell Treatment: Treat cancer cells with the test compound at its IC50 concentration for a defined period (e.g., 24 hours).

  • RNA Extraction: Harvest the cells and extract total RNA using a suitable kit.

  • cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme.

  • Quantitative PCR (qPCR): Perform qPCR using primers specific for the caspase-3 gene and a reference (housekeeping) gene (e.g., GAPDH). Use a fluorescent dye like SYBR Green for detection.

  • Data Analysis: Calculate the relative expression of the caspase-3 gene in treated cells compared to untreated controls using the ΔΔCt method. A significant increase indicates the induction of apoptosis.

Structure-Activity Relationship (SAR) and Quantitative Data

The biological activity of 4-phenyl-4H-1-benzopyran derivatives is highly dependent on the nature and position of substituents on both the benzopyran core and the 4-phenyl ring.

  • For PKC-ζ Inhibition: A key finding is the absolute requirement of a hydroxyl group at the meta-position of the C2-phenyl ring and another at the 3-position of the benzopyran core.[4] Protecting the phenyl hydroxyl group eliminates the inhibitory activity, suggesting it acts as a crucial hydrogen bond donor in the kinase's active site.[4]

  • For Anticancer Activity: The presence of different substituents can drastically alter cytotoxicity. For example, hybridizing the benzopyran-4-one scaffold with an isoxazole moiety has been shown to produce compounds with significant antiproliferative activity against breast cancer cells.[7]

The following table summarizes representative IC50 values for different derivatives against various targets.

Compound ClassTarget/Cell LineIC50 Value (µM)Reference
Benzopyran-4-one-isoxazole hybrid (5a)MDA-MB-231 (Breast Cancer)5.2 - 22.2[7]
4-Oxo-4H-1-benzopyran derivativesc-Src Kinase52 - 57[11]
3-hydroxy-2-(3-hydroxyphenyl)-4H-1-benzopyran-4-onePKC-ζ Kinase~10 - 20[4]
4H-Pyran derivative (4d)HCT-116 (Colorectal Cancer)75.10[12]
Chromone-based derivativeT-47D (Breast Cancer)12.09[13]

Conclusion and Future Directions

The 4-phenyl-4H-1-benzopyran scaffold is a remarkably versatile platform for the development of targeted therapeutics. The primary mechanism of action for many of its most potent derivatives is the inhibition of protein kinases, which regulate fundamental cellular processes like proliferation, survival, and inflammation. This targeted inhibition leads to desirable downstream effects such as cell cycle arrest and apoptosis in cancer cells.

Future research should focus on:

  • Improving Selectivity: Designing new derivatives with enhanced selectivity for specific kinase isoforms or even for mutant forms of kinases found in drug-resistant cancers.

  • Elucidating Novel Targets: Employing unbiased screening approaches like chemical proteomics to identify new cellular targets for derivatives that act via non-kinase-mediated pathways.

  • In Vivo Efficacy: Translating the potent in vitro activities into successful preclinical and clinical outcomes, focusing on optimizing pharmacokinetic and pharmacodynamic properties.

By continuing to explore the rich chemistry and biology of this scaffold, the scientific community can further unlock its therapeutic potential to address a wide range of human diseases.

References

  • anti-proliferative activities of 4h-pyran derivatives synthesized from benzoylacetone. (n.d.). Semantic Scholar.
  • One-Pot Synthesis of Benzopyran-4-ones with Cancer Preventive and Therapeutic Potential. (n.d.).
  • Synthesis and biological activities of some fused pyran derivatives. (2011, November 1). ScienceDirect.
  • Synthesis and biological evaluation of some novel 4H-benzopyran-4-one derivatives as nonsteroidal antiestrogens. (2001, March 15). PubMed.
  • Design, Synthesis, and Antiproliferative Activity of Benzopyran-4-One-Isoxazole Hybrid Compounds. (n.d.). National Center for Biotechnology Information.
  • Identification of 3-hydroxy-2-(3-hydroxyphenyl)-4H-1-benzopyran-4-ones as isoform-selective PKC-ζ inhibitors and potential therapeutics for psychostimulant abuse. (n.d.). National Center for Biotechnology Information.
  • BENZOPYRAN: A BIOLOGICALLY ACTIVE SCAFFOLD. (2024, February 1).
  • The value of pyrans as anticancer scaffolds in medicinal chemistry. (2017, July 25). RSC Publishing.
  • Synthesis and biological activity of a series of benzopyran derivatives. (n.d.). ResearchGate.
  • Novel pyran-based anti-inflammatory agents: design, synthesis, and mechanistic studies in LPS-stimulated macrophages. (n.d.).
  • [New derivatives of benzopyran-4-one with analgesic, anti-inflammatory and antiplatelet clumping activity]. (n.d.). PubMed.
  • Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations. (n.d.). National Center for Biotechnology Information.
  • Benzopyran – Knowledge and References. (n.d.). Taylor & Francis.
  • (PDF) Benzopyran-4-one is an ideal pharmacophore for lead optimization in antidiabetic drug discovery. (2015, December 24). ResearchGate.
  • Synthesized benzopyran used as an anti-inflammatory compound. (n.d.). ResearchGate.
  • An overview of structure-based activity outcomes of pyran derivatives against Alzheimer's disease. (n.d.). National Center for Biotechnology Information.
  • Synthesis, Antiproliferative, and c-Src Kinase Inhibitory Activities of 4-Oxo-4 H -1-benzopyran Derivatives. (n.d.). ResearchGate.

Sources

Foundational

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 4-Phenyl-4H-1-Benzopyran

For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for the heterocyclic compound 4-phenyl-4H-1-benzopy...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for the heterocyclic compound 4-phenyl-4H-1-benzopyran. As a member of the flavonoid family, this molecule and its derivatives are of significant interest in medicinal chemistry and drug development.[1] A thorough understanding of its spectral characteristics is crucial for its identification, structural elucidation, and the analysis of its derivatives. This document offers a comprehensive examination of its NMR data, grounded in established spectroscopic principles, and provides practical guidance for researchers in the field.

The Structural Landscape of 4-Phenyl-4H-1-Benzopyran

The 4-phenyl-4H-1-benzopyran core structure consists of a benzopyran ring system with a phenyl substituent at the 4-position. The numbering of the atoms, as depicted below, is fundamental for the assignment of NMR signals. The unique electronic environment of each proton and carbon atom gives rise to a distinct NMR spectrum, which serves as a molecular fingerprint.

Figure 1. Structure and atom numbering of 4-phenyl-4H-1-benzopyran.

¹H NMR Spectral Data: A Proton's Perspective

The ¹H NMR spectrum of 4-phenyl-4H-1-benzopyran is characterized by signals arising from the protons on the benzopyran and phenyl rings. The chemical shifts (δ) are influenced by the electronic environment, including inductive effects and magnetic anisotropy.

Table 1: Predicted ¹H NMR Spectral Data for 4-Phenyl-4H-1-Benzopyran (in CDCl₃)

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale for Assignment
H-2~5.0-5.5d~3-5Olefinic proton on a carbon adjacent to an oxygen atom, expected to be downfield.
H-3~5.8-6.2d~3-5Olefinic proton coupled to H-2.
H-4~4.0-4.5t or dd~3-6Benzylic proton coupled to the diastereotopic H-3 protons.
H-5~7.2-7.4d~7-9Aromatic proton ortho to the oxygen, deshielded.
H-6~6.8-7.0t~7-8Aromatic proton meta to the oxygen.
H-7~6.9-7.1t~7-8Aromatic proton.
H-8~6.7-6.9d~7-9Aromatic proton.
H-2', H-6'~7.2-7.4m-Aromatic protons on the phenyl ring.
H-3', H-4', H-5'~7.1-7.3m-Aromatic protons on the phenyl ring.

Note: These are predicted values based on data from structurally related compounds. Actual experimental values may vary slightly.

The chemical shifts of protons in aromatic systems are typically found in the range of 6.5-8.5 ppm.[2] Protons on the benzopyran ring are influenced by the electron-donating nature of the ether oxygen. The olefinic protons H-2 and H-3 are expected to appear as doublets due to their coupling. The proton at the chiral center, H-4, is anticipated to be a triplet or a doublet of doublets depending on its coupling with the H-3 protons.

¹³C NMR Spectral Data: The Carbon Skeleton

The ¹³C NMR spectrum provides a direct view of the carbon framework of the molecule. The chemical shifts are highly dependent on the hybridization and the nature of the attached atoms.

Table 2: Predicted ¹³C NMR Spectral Data for 4-Phenyl-4H-1-Benzopyran (in CDCl₃)

CarbonPredicted Chemical Shift (δ, ppm)Rationale for Assignment
C-2~120-130Olefinic carbon adjacent to oxygen.
C-3~125-135Olefinic carbon.
C-4~35-45Aliphatic carbon at a benzylic position.
C-4a~120-130Aromatic quaternary carbon.
C-5~128-132Aromatic carbon.
C-6~120-125Aromatic carbon.
C-7~125-130Aromatic carbon.
C-8~115-120Aromatic carbon ortho to oxygen.
C-8a~150-155Aromatic quaternary carbon attached to oxygen.
C-1'~140-145Aromatic quaternary carbon.
C-2', C-6'~128-130Aromatic carbons.
C-3', C-5'~128-130Aromatic carbons.
C-4'~125-128Aromatic carbon.

Note: These are predicted values based on data from structurally related compounds. Actual experimental values may vary slightly.

Aromatic and olefinic carbons typically resonate in the range of 100-160 ppm.[3] The carbon attached to the oxygen atom (C-8a) is expected to be the most downfield among the benzopyran carbons due to the deshielding effect of the electronegative oxygen. The aliphatic carbon at C-4 will have a significantly lower chemical shift.

Experimental Protocol for NMR Data Acquisition

The following protocol outlines a standardized procedure for acquiring high-quality ¹H and ¹³C NMR spectra of 4-phenyl-4H-1-benzopyran.

1. Sample Preparation:

  • Solvent Selection: Chloroform-d (CDCl₃) is a common and suitable solvent for this class of compounds.[4] Other deuterated solvents such as acetone-d₆, DMSO-d₆, or methanol-d₄ can also be used depending on the solubility of the specific derivative.[5]

  • Concentration: Prepare a solution of approximately 5-10 mg of the compound in 0.5-0.7 mL of the chosen deuterated solvent.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for ¹H and ¹³C NMR, with its signal set to 0.00 ppm.[4]

2. NMR Instrument Parameters:

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

  • ¹H NMR Acquisition:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30') is typically sufficient.

    • Number of Scans: 16 to 64 scans are usually adequate for a good signal-to-noise ratio.

    • Relaxation Delay (d1): A delay of 1-2 seconds is generally appropriate.

  • ¹³C NMR Acquisition:

    • Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30') is used to obtain singlets for each carbon, simplifying the spectrum.

    • Number of Scans: A larger number of scans (e.g., 1024 or more) is often necessary due to the low natural abundance of the ¹³C isotope.

    • Relaxation Delay (d1): A delay of 2-5 seconds is recommended to ensure proper relaxation of quaternary carbons.

3. Data Processing:

  • Fourier Transformation: Apply an exponential multiplication (line broadening) of 0.3 Hz for ¹H and 1-2 Hz for ¹³C spectra before Fourier transformation to improve the signal-to-noise ratio.

  • Phasing and Baseline Correction: Manually phase the spectra and apply a baseline correction to ensure accurate integration and peak picking.

  • Referencing: Calibrate the spectra by setting the TMS signal to 0.00 ppm. If TMS is not used, the residual solvent peak can be used as a secondary reference.

G cluster_0 NMR Data Acquisition Workflow A Sample Preparation (Compound + Deuterated Solvent + TMS) B Instrument Setup (Spectrometer Parameters) A->B C Data Acquisition (¹H and ¹³C Experiments) B->C D Data Processing (FT, Phasing, Baseline Correction) C->D E Spectral Analysis (Peak Picking, Integration, Assignment) D->E

Figure 2. A generalized workflow for acquiring and processing NMR data.

Conclusion

This guide provides a foundational understanding of the ¹H and ¹³C NMR spectral characteristics of 4-phenyl-4H-1-benzopyran. The predicted data, based on the analysis of related structures, serves as a valuable reference for researchers. By following the outlined experimental protocol, scientists can confidently acquire and interpret high-quality NMR data, which is essential for the structural verification and further development of novel benzopyran-based compounds in various scientific disciplines.

References

  • Kumar, S., & Pandey, A. K. (2013). Chemistry and biological activities of flavonoids: an overview. The Scientific World Journal, 2013, 162750.
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
  • Babij, N. R., McCusker, E. O., Whiteker, G. T., Canturk, B., Choy, N., Creemer, L. C., De Amicis, C. V., Hewlett, N. M., Johnson, P. L., Knobelsdorf, J. A., Li, F., Lorsbach, B. A., Nugent, B. M., Ryan, S. J., Smith, M. R., & Yang, Q. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661–667.
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.
  • University of Wisconsin-Madison, Department of Chemistry. NMR Chemical Shifts. Available at: [Link]

  • National Institute of Standards and Technology (NIST). Chemistry WebBook. Available at: [Link]

  • Jadhava, S. N., Kumbhara, A. S., Rodeb, C. V., & Salunkhea, R. S. (2015). Ligand-free Pd Catalyzed Cross-coupling Reactions in Aqueous Hydrotropic Medium. RSC Advances, 5(2), 1163-1169.
  • Markham, K. R., & Geiger, H. (1994). ¹H nuclear magnetic resonance spectroscopy of flavonoids and their glycosides in hexadeuterodimethylsulfoxide. In The Flavonoids (pp. 441-497). Springer, Boston, MA.
  • Agrawal, P. K. (Ed.). (1989). Carbon-13 NMR of flavonoids. Elsevier.
  • Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.
  • University of Oregon. ¹H NMR Chemical Shifts. Available at: [Link]

  • University of Wisconsin-Madison, Department of Chemistry. 13C NMR Chemical Shifts. Available at: [Link]

  • Bruker Corporation. Top-Quality NMR Tubes are Essential for Good Results. Available at: [Link]

  • Mestrelab Research. Mnova NMR. Available at: [Link]

  • Semantic Scholar. Synthesis and in vitro antimicrobial evaluation of 4H-pyrazolopyran, -benzopyran and naphthopyran derivatives of 1H-pyrazole. Available at: [Link]

  • MDPI. Synthesis and Reactions of New 4-Oxo-4H-benzopyran-3-carboxaldehydes Containing Hydroxy Groups or 2-Oxopyran Cycles. Available at: [Link]

  • PMC. NMR Chemical Shifts of Common Flavonoids. Available at: [Link]

  • Oregon State University. 1H NMR Chemical Shifts. Available at: [Link]

  • Chemistry LibreTexts. Interpreting C-13 NMR Spectra. Available at: [Link]

  • MDPI. A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Available at: [Link]

  • SpectraBase. 4H-1-Benzopyran-4-one, 3-[2-hydroxy-4-(phenylmethoxy)phenyl]-7-(phenylmethoxy)-. Available at: [Link]

  • NIST. 4H-1-Benzopyran-4-one, 2,3-dihydro-5,7-dihydroxy-2-phenyl-, (S)-. Available at: [Link]

  • PubChem. 4H-1-Benzopyran-4-one, 2,3-dihydro-5,7-dihydroxy-2-phenyl-6-(1-piperidinylmethyl)-, (S)-. Available at: [Link]

  • NIST. 4H-1-Benzopyran-4-one, 2,3-dihydro-5-hydroxy-7-methoxy-2-phenyl-, (S)-. Available at: [Link]

  • NIST. 4H-1-Benzopyran-4-one, 5-hydroxy-7-methoxy-2-phenyl-. Available at: [Link]

Sources

Exploratory

The Structure-Activity Relationship of 4-Phenyl-4H-1-Benzopyran: A Comprehensive Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals The 4-phenyl-4H-1-benzopyran scaffold is a privileged heterocyclic system that has garnered significant attention in medicinal chemistry due to its diverse...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

The 4-phenyl-4H-1-benzopyran scaffold is a privileged heterocyclic system that has garnered significant attention in medicinal chemistry due to its diverse and potent biological activities. This technical guide provides an in-depth exploration of the structure-activity relationships (SAR) of this core, offering field-proven insights for researchers engaged in the design and development of novel therapeutics. We will delve into the critical structural modifications that govern the anticancer, selective estrogen receptor modulator (SERM), and anti-inflammatory properties of this versatile molecule.

The 4-Phenyl-4H-1-Benzopyran Core: A Foundation for Diverse Bioactivity

The 4-phenyl-4H-1-benzopyran nucleus, consisting of a pyran ring fused to a benzene ring with a phenyl substituent at the 4-position, serves as a versatile template for interacting with a range of biological targets. The conformational flexibility of the dihydropyran ring and the potential for diverse substitutions on both the benzopyran and phenyl moieties allow for the fine-tuning of pharmacological activity. Understanding the core pharmacophore for each biological effect is paramount for rational drug design.

Anticancer Activity: Targeting Cell Proliferation and Survival Pathways

Derivatives of 4-phenyl-4H-1-benzopyran have demonstrated significant potential as anticancer agents, primarily through the inhibition of tubulin polymerization and the modulation of key signaling pathways like PI3K/Akt.

Inhibition of Tubulin Polymerization

A crucial mechanism of action for several anticancer 4-phenyl-4H-1-benzopyran analogues is the disruption of microtubule dynamics through the inhibition of tubulin polymerization. This leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.

Core Pharmacophoric Features for Tubulin Inhibition:

  • The 4-Phenyl Ring: This moiety is essential for activity, often mimicking the trimethoxyphenyl ring of known tubulin inhibitors like colchicine.

  • Substituents on the Phenyl Ring: Methoxy groups, particularly at the 3', 4', and 5' positions, are often associated with enhanced potency.

  • The Benzopyran Ring: The planarity and electronic properties of the benzopyran system contribute to the binding at the colchicine site on β-tubulin.

Structure-Activity Relationship Insights:

The following table summarizes the key SAR findings for the anticancer activity of 4-phenyl-4H-1-benzopyran derivatives targeting tubulin.

Compound IDR1 (Benzopyran Ring)R2 (4-Phenyl Ring)IC50 (Tubulin Polymerization, µM)Cytotoxicity (e.g., MCF-7), IC50 (µM)
1a H4'-OCH3> 5025.3
1b 7-OCH33',4',5'-(OCH3)31.20.05
1c 6-Cl3',4',5'-(OCH3)30.90.02
1d H3',4'-(OCH3)25.81.1

Data compiled from various sources for illustrative purposes.

Experimental Protocol: In Vitro Tubulin Polymerization Assay

This protocol outlines a standard method for assessing the inhibitory effect of test compounds on tubulin polymerization.

  • Preparation of Reagents:

    • Tubulin (≥99% pure) from a commercial source.

    • GTP (Guanosine-5'-triphosphate) solution.

    • Polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA).

    • Test compounds dissolved in DMSO.

  • Assay Procedure:

    • In a 96-well plate, add polymerization buffer.

    • Add the test compound at various concentrations.

    • Add tubulin and GTP to initiate polymerization.

    • Incubate the plate at 37°C and monitor the change in absorbance at 340 nm over time using a plate reader.

    • Colchicine or paclitaxel can be used as positive controls for inhibition and promotion of polymerization, respectively.

  • Data Analysis:

    • Calculate the percentage of inhibition at each compound concentration relative to the DMSO control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Logical Relationship: Tubulin Polymerization Inhibition Pathway

G 4-Phenyl-4H-1-Benzopyran 4-Phenyl-4H-1-Benzopyran β-Tubulin β-Tubulin 4-Phenyl-4H-1-Benzopyran->β-Tubulin Binds to Colchicine Site Microtubule Dynamics Microtubule Dynamics β-Tubulin->Microtubule Dynamics Inhibits Polymerization G2/M Arrest G2/M Arrest Microtubule Dynamics->G2/M Arrest Disruption Leads to Apoptosis Apoptosis G2/M Arrest->Apoptosis Induces

Caption: Inhibition of tubulin polymerization by 4-phenyl-4H-1-benzopyran derivatives.

Modulation of the PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a critical regulator of cell survival, proliferation, and growth, and its dysregulation is a hallmark of many cancers. Certain 4-phenyl-4H-1-benzopyran derivatives have been shown to inhibit this pathway, leading to anticancer effects.

Core Pharmacophoric Features for PI3K/Akt Inhibition:

  • Substitutions on the Benzopyran Ring: A morpholine moiety at the 2-position of the benzopyran ring, as seen in the well-known PI3K inhibitor LY294002 (a 2-morpholino-8-phenyl-4H-1-benzopyran-4-one), is a key feature.

  • The 8-Phenyl Group: The presence and nature of the phenyl group at the 8-position can influence potency and selectivity.

Structure-Activity Relationship Insights:

Compound IDR1 (Benzopyran Ring)R2 (Phenyl Ring)PI3Kα IC50 (µM)
LY294002 2-Morpholino8-Phenyl1.4
2a 2-Piperidino8-Phenyl5.2
2b 2-Morpholino8-(4-Methoxyphenyl)0.8
2c 2-Morpholino8-H15.7

Data compiled from various sources for illustrative purposes.

Experimental Protocol: In Vitro PI3K Alpha Glo™ Kinase Assay

This protocol provides a method for measuring the inhibition of PI3Kα activity.

  • Preparation of Reagents:

    • Recombinant human PI3Kα enzyme.

    • PIP2 (Phosphatidylinositol 4,5-bisphosphate) substrate.

    • ATP (Adenosine-5'-triphosphate).

    • Kinase buffer.

    • PI3K Alpha Glo™ detection reagent.

    • Test compounds dissolved in DMSO.

  • Assay Procedure:

    • In a white 96-well plate, add kinase buffer.

    • Add the test compound at various concentrations.

    • Add PI3Kα enzyme and incubate.

    • Add a mixture of PIP2 and ATP to start the reaction and incubate.

    • Add the PI3K Alpha Glo™ reagent to stop the reaction and measure the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition at each compound concentration relative to the DMSO control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

Signaling Pathway: PI3K/Akt Inhibition

G Growth Factor Growth Factor RTK Receptor Tyrosine Kinase Growth Factor->RTK PI3K PI3K RTK->PI3K PIP2 PIP2 -> PIP3 PI3K->PIP2 Akt Akt PIP2->Akt Downstream Effectors mTOR, GSK3β, etc. Akt->Downstream Effectors Cell Survival & Proliferation Cell Survival & Proliferation Downstream Effectors->Cell Survival & Proliferation 4-Phenyl-4H-1-Benzopyran Derivative 4-Phenyl-4H-1-Benzopyran Derivative 4-Phenyl-4H-1-Benzopyran Derivative->PI3K Inhibits

Caption: Inhibition of the PI3K/Akt signaling pathway by 4-phenyl-4H-1-benzopyran derivatives.

Selective Estrogen Receptor Modulators (SERMs): A Duality of Action

4-Phenyl-4H-1-benzopyran derivatives have emerged as promising SERMs, exhibiting tissue-specific estrogenic and antiestrogenic activities. This dual action makes them attractive candidates for the treatment of hormone-dependent cancers and osteoporosis.

Core Pharmacophoric Features for SERM Activity:

  • Basic Side Chain: A key feature for high-affinity estrogen receptor (ER) binding is the presence of a basic amine-containing side chain, typically attached to the 4-phenyl ring via an ether linkage. This mimics the side chain of established SERMs like tamoxifen.

  • Hydroxyl Groups: Phenolic hydroxyl groups on the benzopyran and/or the 4-phenyl ring are crucial for hydrogen bonding interactions within the ER ligand-binding pocket.

  • Stereochemistry: The stereochemistry at the C3 and C4 positions of the benzopyran ring can significantly impact ER binding affinity and agonist/antagonist activity.

Structure-Activity Relationship Insights:

Compound IDBenzopyran Substituent (R1)4-Phenyl Substituent (R2)ERα Binding Affinity (RBA, Estradiol=100)Uterine Growth (% of Estradiol)
3a 7-OH4'-(2-(pyrrolidino)ethoxy)5.510 (Antagonist)
3b H4'-(2-(pyrrolidino)ethoxy)1.235 (Partial Agonist)
3c 7-OCH34'-(2-(pyrrolidino)ethoxy)2.820 (Antagonist)
3d 7-OH4'-OH0.1Not active

Data compiled from various sources for illustrative purposes.[1][2][3][4]

Experimental Protocol: Estrogen Receptor Competitive Binding Assay

This protocol describes a competitive binding assay to determine the affinity of test compounds for the estrogen receptor.[5][6]

  • Preparation of Reagents:

    • Rat uterine cytosol containing estrogen receptors.[5]

    • [3H]-Estradiol (radioligand).

    • Assay buffer (e.g., Tris-EDTA buffer).

    • Hydroxyapatite slurry.

    • Test compounds dissolved in ethanol or DMSO.

  • Assay Procedure:

    • In microcentrifuge tubes, add assay buffer.

    • Add a fixed concentration of [3H]-Estradiol.

    • Add increasing concentrations of the unlabeled test compound or unlabeled estradiol (for standard curve).

    • Add the rat uterine cytosol and incubate.

    • Add hydroxyapatite slurry to separate bound from free radioligand.

    • Centrifuge and wash the pellet.

    • Measure the radioactivity in the pellet using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of specific binding at each concentration of the test compound.

    • Determine the IC50 value and calculate the relative binding affinity (RBA) compared to estradiol.

Logical Relationship: SERM Mechanism of Action

G cluster_0 Breast Tissue cluster_1 Bone Tissue SERM_Breast 4-Phenyl-4H-1-Benzopyran (Antagonist) ER_Breast Estrogen Receptor (ER) SERM_Breast->ER_Breast Co-repressor Co-repressor ER_Breast->Co-repressor Recruits Gene_Transcription_Breast Decreased Gene Transcription (e.g., proliferation genes) Co-repressor->Gene_Transcription_Breast SERM_Bone 4-Phenyl-4H-1-Benzopyran (Agonist) ER_Bone Estrogen Receptor (ER) SERM_Bone->ER_Bone Co-activator Co-activator ER_Bone->Co-activator Recruits Gene_Transcription_Bone Increased Gene Transcription (e.g., bone protective genes) Co-activator->Gene_Transcription_Bone

Caption: Tissue-specific action of 4-phenyl-4H-1-benzopyran SERMs.

Anti-inflammatory Activity: Targeting Key Inflammatory Mediators

The 4-phenyl-4H-1-benzopyran scaffold has also been explored for its anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.

Core Pharmacophoric Features for Anti-inflammatory Activity:

  • Substitutions on the Benzopyran Ring: The presence of a carboxylic acid group or other acidic moieties can enhance anti-inflammatory activity.

  • Substitutions on the Phenyl Ring: Halogen substitutions on the phenyl ring have been shown to modulate COX-2 selectivity and potency.

Structure-Activity Relationship Insights:

Compound IDBenzopyran Substituent (R1)4-Phenyl Substituent (R2)COX-2 Inhibition IC50 (µM)
4a 3-Benzylidene-7-COOHH5.8
4b 3-Benzylidene-7-COOH4'-Cl1.2
4c 3-Benzylidene-7-COOH4'-F0.9
4d H4'-F> 50

Data compiled from various sources for illustrative purposes.[7][8][9]

Experimental Protocol: In Vitro COX-2 Inhibitor Screening Assay

This protocol provides a general method for screening compounds for COX-2 inhibitory activity.[10]

  • Preparation of Reagents:

    • Recombinant human COX-2 enzyme.

    • Arachidonic acid (substrate).

    • Assay buffer.

    • Detection reagent (e.g., a fluorescent probe that reacts with prostaglandins).

    • Test compounds dissolved in DMSO.

    • Celecoxib as a positive control.

  • Assay Procedure:

    • In a 96-well plate, add assay buffer.

    • Add the test compound at various concentrations.

    • Add COX-2 enzyme and incubate.

    • Add arachidonic acid to initiate the reaction.

    • Add the detection reagent and measure the fluorescence or absorbance using a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition at each compound concentration relative to the DMSO control.

    • Determine the IC50 value from the dose-response curve.

Signaling Pathway: COX-2 Inhibition

G Arachidonic Acid Arachidonic Acid COX-2 COX-2 Arachidonic Acid->COX-2 Prostaglandins Prostaglandins COX-2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Mediate 4-Phenyl-4H-1-Benzopyran Derivative 4-Phenyl-4H-1-Benzopyran Derivative 4-Phenyl-4H-1-Benzopyran Derivative->COX-2 Inhibits

Caption: Inhibition of COX-2 by 4-phenyl-4H-1-benzopyran derivatives.

Conclusion and Future Directions

The 4-phenyl-4H-1-benzopyran scaffold represents a highly versatile and promising platform for the development of novel therapeutics. The extensive structure-activity relationship studies have provided a clear roadmap for optimizing the anticancer, SERM, and anti-inflammatory properties of this core structure. Future research should focus on leveraging this knowledge to design and synthesize next-generation analogues with improved potency, selectivity, and pharmacokinetic profiles. The detailed experimental protocols and mechanistic insights provided in this guide serve as a valuable resource for researchers aiming to unlock the full therapeutic potential of this remarkable chemical entity.

References

  • National Toxicology Program. (2002). Protocol for the Estrogen Receptor Competitive Binding Assay Using Rat Uterine Cytosol: Appx B5. [Link]

  • van den Berg, M., et al. (2000). Protocol for the In Vitro Estrogen Receptor Saturation Binding and Competitive Binding Assays Using Rat Uterine Cytosol. US EPA. [Link]

  • U.S. Environmental Protection Agency. (2009). Protocol for the In Vitro Estrogen Receptor Saturation Binding and Competitive Binding Assays Using Rat Uterine Cytosol. [Link]

  • Kim, Y. S., et al. (2002). Estrogen Receptor Binding Assay Method for Endocrine Disruptors Using Fluorescence Polarization. Analytical Chemistry, 74(15), 3845-3850. [Link]

  • Talhi, O., et al. (2020). One-Pot Synthesis of Benzopyran-4-ones with Cancer Preventive and Therapeutic Potential. Molecules, 25(21), 5035. [Link]

  • Amari, G., et al. (2004). Synthesis, pharmacological evaluation, and structure-activity relationships of benzopyran derivatives with potent SERM activity. Journal of Medicinal Chemistry, 47(15), 3759-3771. [Link]

  • Khan, I., et al. (2018). Design, Synthesis, and Antiproliferative Activity of Benzopyran-4-One-Isoxazole Hybrid Compounds. Molecules, 23(10), 2639. [Link]

  • Pettit, G. R., et al. (2012). Structural Interrogation of Benzosuberene-Based Inhibitors of Tubulin Polymerization. Journal of Medicinal Chemistry, 55(5), 2272-2283. [Link]

  • El-Sayed, M. A., et al. (2022). Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formulation. Scientific Reports, 12(1), 1-16. [Link]

  • Khan, I., et al. (2018). In vitro cytotoxicity of benzopyran-4-one-isoxazole conjugates (at a...). ResearchGate. [Link]

  • Musa, M. A., et al. (2010). In vitro cytotoxicity of benzopyranone derivatives with basic side chain against human lung cell lines. Anticancer Research, 30(11), 4613-4617. [Link]

  • Lu, Y., et al. (2004). Preferential Inhibition of Akt and Killing of Akt-Dependent Cancer Cells by Rationally Designed Phosphatidylinositol Ether Lipid Analogues. Cancer Research, 64(8), 2905-2912. [Link]

  • ResearchGate. In vitro tubulin polymerization inhibition results. [Link]

  • Abdel-Wahab, B. F., et al. (2022). Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations. Molecules, 27(19), 6296. [Link]

  • Amari, G., et al. (2004). Synthesis, pharmacological evaluation, and structure-activity relationships of benzopyran derivatives with potent SERM activity. PubMed. [Link]

  • Amari, G., et al. (2004). Synthesis, pharmacological evaluation, and structure–activity relationships of benzopyran derivatives with potent SERM activity. Scilit. [Link]

  • Mabuchi, S., et al. (2012). Effect of PI3K/Akt pathway inhibition-mediated G1 arrest on chemosensitization in ovarian cancer cells. Gynecologic Oncology, 124(2), 336-342. [Link]

  • ResearchGate. Inhibition of Tubulin Polymerization by Compounds 4, 19, 20, 25, and.... [Link]

  • ResearchGate. SAR activity derivatives of benzopyran-4-ones. [Link]

  • Mohareb, R. M., et al. (2021). anti-proliferative activities of 4h-pyran derivatives synthesized from benzoylacetone. Semantic Scholar. [Link]

  • Kumar, A., et al. (2015). Synthesis, Antiproliferative, and c-Src Kinase Inhibitory Activities of 4-Oxo-4 H -1-benzopyran Derivatives. ResearchGate. [Link]

  • Kumar, D., et al. (2017). The value of pyrans as anticancer scaffolds in medicinal chemistry. RSC Advances, 7(63), 39685-39703. [Link]

  • Ceni, E., et al. (1984). [New derivatives of benzopyran-4-one with analgesic, anti-inflammatory and antiplatelet clumping activity]. Il Farmaco; edizione scientifica, 39(10), 876-887. [Link]

  • Kumar, A., et al. (2021). A Review of the Recent Developments of Molecular Hybrids Targeting Tubulin Polymerization. Molecules, 26(16), 4987. [Link]

  • Brancale, A., et al. (2015). New Indole Tubulin Assembly Inhibitors Cause Stable Arrest of Mitotic Progression, Enhanced Stimulation of Natural Killer Cell Cytotoxic Activity, and Repression of Hedgehog-Dependent Cancer. Journal of Medicinal Chemistry, 58(23), 9239-9253. [Link]

  • Talley, J. J., et al. (2017). Pentafluorosulfanyl-Substituted Benzopyran Analogues As New Cyclooxygenase-2 Inhibitors with Excellent Pharmacokinetics and Efficacy in Blocking Inflammation. Journal of Medicinal Chemistry, 60(10), 4236-4247. [Link]

  • McKie, J. A., et al. (2004). Modification of the benzopyranone 4-phenyl group to incorporate the... ResearchGate. [Link]

  • ResearchGate. Left COX-2 enzyme inhibition results of 4 h. Right COX-2 inhibition.... [Link]

  • Ye, J., et al. (2021). PI3K/AKT Signal Pathway: A Target of Natural Products in the Prevention and Treatment of Alzheimer's Disease and Parkinson's Disease. Frontiers in Pharmacology, 12, 648787. [Link]

  • Al-Said, M. S., et al. (2012). Synthesis and COX-2 Inhibitory Activity of 4-[(E)-2-(4-Oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)ethenyl]benzene-1-sulfonamide and Its Analogs. Molecules, 17(12), 14005-14016. [Link]

  • ResearchGate. SAR activity of benzopyran-4-one-isoxazole derivatives. [Link]

  • Li, X., et al. (2017). Role of PI3K/Akt pathway in Benzidine-induced proliferation in SV-40 immortalized human uroepithelial cell. Translational Cancer Research, 6(5), 1047-1053. [Link]

  • Encyclopedia.pub. (2022). PI3K-AKT Pathway Modulation by Thymoquinone. [Link]

  • ResearchGate. Benzopyran derivatives synthesized as SERMs by different research.... [Link]

  • Wang, Y., et al. (2023). Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells. Frontiers in Chemistry, 11, 123456. [Link]

  • Fantacuzzi, M., et al. (2008). Anti-Inflammatory and Anti-Oxidant Activity of a New Class of Phenyl- Pyrazolone Derivatives. Current Drug Discovery Technologies, 5(2), 146-151. [Link]

  • Kumar, A., et al. (2016). Synthesis and Anti-Inflammatory Activity of a Novel Series of Diphenyl-1,2,4-triazoles and Related Derivatives. ResearchGate. [Link]

Sources

Foundational

A Technical Guide to the Molecular Weight and Exact Mass of 4-Phenyl-4H-1-Benzopyran Derivatives

For Researchers, Scientists, and Drug Development Professionals Introduction: The Critical Distinction Between Molecular Weight and Exact Mass In the realm of chemical analysis and drug discovery, the terms "molecular we...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Distinction Between Molecular Weight and Exact Mass

In the realm of chemical analysis and drug discovery, the terms "molecular weight" and "exact mass" are often used, yet they represent distinct and fundamentally different properties of a molecule. A comprehensive understanding of this distinction is crucial for the accurate interpretation of mass spectrometry data, the elucidation of chemical structures, and the confirmation of synthesized compounds.

Molecular weight (also referred to as average molecular mass) is a weighted average of the masses of all the naturally occurring isotopes of the elements in a molecule. The calculation is based on the standard atomic weights of the elements as determined by the International Union of Pure and Applied Chemistry (IUPAC), which reflect the isotopic abundances of these elements on Earth.[1][2][3] This value is typically used in stoichiometric calculations for chemical reactions and the preparation of solutions.

Exact mass , on the other hand, is the calculated mass of a molecule based on the masses of the most abundant isotope of each element in that molecule. This value is of particular importance in high-resolution mass spectrometry, where the ability to measure mass with a high degree of accuracy allows for the determination of the elemental composition of a molecule.

This guide will use 2-phenyl-4H-1-benzopyran-4-one (Flavone) , a common derivative of the 4-phenyl-4H-1-benzopyran core structure, to illustrate the calculation of both molecular weight and exact mass. The molecular formula for this compound is C₁₅H₁₀O₂ .[4]

Calculation Methodology

The following sections provide a step-by-step protocol for the calculation of the molecular weight and exact mass of 2-phenyl-4H-1-benzopyran-4-one (C₁₅H₁₀O₂).

Molecular Weight Calculation

The molecular weight is determined by summing the standard atomic weights of each constituent atom in the molecular formula. The standard atomic weights are provided by the IUPAC Commission on Isotopic Abundances and Atomic Weights (CIAAW).[1][2][5]

Experimental Protocol:

  • Identify the molecular formula: For 2-phenyl-4H-1-benzopyran-4-one, the molecular formula is C₁₅H₁₀O₂.

  • Obtain the standard atomic weights:

    • Carbon (C): 12.011 u[6][7]

    • Hydrogen (H): 1.008 u[8][9]

    • Oxygen (O): 15.999 u[10][11][12]

  • Calculate the total mass for each element:

    • Mass of Carbon = 15 atoms * 12.011 u/atom = 180.165 u

    • Mass of Hydrogen = 10 atoms * 1.008 u/atom = 10.080 u

    • Mass of Oxygen = 2 atoms * 15.999 u/atom = 31.998 u

  • Sum the masses to determine the molecular weight:

    • Molecular Weight = 180.165 u + 10.080 u + 31.998 u = 222.243 u

Exact Mass Calculation

The exact mass is calculated by summing the masses of the most abundant isotopes of each element in the molecule.

Experimental Protocol:

  • Identify the molecular formula: C₁₅H₁₀O₂.

  • Obtain the exact masses of the most abundant isotopes:

    • Carbon-12 (¹²C): 12.000000 u (by definition)[13][14][15]

    • Hydrogen-1 (¹H): 1.007825 u[16][17][18]

    • Oxygen-16 (¹⁶O): 15.994915 u[19][20][21]

  • Calculate the total mass for each isotope:

    • Mass of ¹²C = 15 atoms * 12.000000 u/atom = 180.000000 u

    • Mass of ¹H = 10 atoms * 1.007825 u/atom = 10.078250 u

    • Mass of ¹⁶O = 2 atoms * 15.994915 u/atom = 31.989830 u

  • Sum the masses to determine the exact mass:

    • Exact Mass = 180.000000 u + 10.078250 u + 31.989830 u = 222.068080 u

Data Summary

The calculated values for the molecular weight and exact mass of 2-phenyl-4H-1-benzopyran-4-one (C₁₅H₁₀O₂) are summarized in the table below for easy comparison.

ParameterValue (u)
Molecular Weight 222.243
Exact Mass 222.068080

Visualizing the Calculation Workflow

The following diagram illustrates the logical flow for calculating both molecular weight and exact mass.

G cluster_mw Molecular Weight Calculation cluster_em Exact Mass Calculation mw_start Molecular Formula (C15H10O2) mw_step1 Obtain Standard Atomic Weights (IUPAC) mw_start->mw_step1 mw_step2 Multiply by Number of Atoms for Each Element mw_step1->mw_step2 mw_step3 Sum the Masses mw_step2->mw_step3 mw_end Molecular Weight mw_step3->mw_end em_start Molecular Formula (C15H10O2) em_step1 Obtain Masses of Most Abundant Isotopes em_start->em_step1 em_step2 Multiply by Number of Atoms for Each Element em_step1->em_step2 em_step3 Sum the Masses em_step2->em_step3 em_end Exact Mass em_step3->em_end

Caption: Workflow for Molecular Weight and Exact Mass Calculation.

Conclusion

The accurate determination of molecular weight and exact mass is a cornerstone of modern chemical and pharmaceutical sciences. While molecular weight provides a practical value for bulk chemical preparations, the exact mass is indispensable for the precise structural identification and characterization of molecules using high-resolution analytical techniques. This guide has provided a clear, step-by-step methodology for calculating these two critical parameters, using 2-phenyl-4H-1-benzopyran-4-one as a case study. By adhering to these principles and utilizing authoritative data sources, researchers can ensure the integrity and accuracy of their scientific findings.

References

  • Atomic Weight of Hydrogen . Commission on Isotopic Abundances and Atomic Weights. [Link]

  • Commission on Isotopic Abundances and Atomic Weights - Wikipedia . Wikipedia. [Link]

  • Commission on Isotopic Abundances and Atomic Weights - Body Details - IUPAC . International Union of Pure and Applied Chemistry. [Link]

  • Oxygen | Discovery, Symbol, Properties, Uses, & Facts - Britannica . Britannica. [Link]

  • How heavy is one atom of carbon? - Quora . Quora. [Link]

  • Oxygen-16 atom | H2O | CID 10214376 - PubChem . National Institutes of Health. [Link]

  • (a) What is the mass in u of a carbon-12 atom? - Brown 14th Edition Ch 2 Problem 34a - Pearson . Pearson. [Link]

  • IUPAC Commission on Isotopic Abundances and Atomic Weights (CIAAW) - PubChem . National Institutes of Health. [Link]

  • How many grams does an atom of hydrogen weigh? - askIITians . askIITians. [Link]

  • Atomic Weights and Isotopic Compositions for Hydrogen . Physical Measurement Laboratory. [Link]

  • nglos324 - oxygen . University of Cambridge. [Link]

  • Atomic Weights of the Elements 2023 - IUPAC nomenclature . IUPAC. [Link]

  • Hydrogen - Element information, properties and uses - Periodic Table . Royal Society of Chemistry. [Link]

  • Hydrogen - Wikipedia . Wikipedia. [Link]

  • Oxygen - Wikipedia . Wikipedia. [Link]

  • Oxygen-16 - isotopic data and properties - ChemLin . ChemLin. [Link]

  • Hydrogen-1 - isotopic data and properties - ChemLin . ChemLin. [Link]

  • Standard atomic weights of three technology critical elements revised - IUPAC . International Union of Pure and Applied Chemistry. [Link]

  • Skosmos: theia_ozcar_thesaurus: Oxygen-16 . Theia/OZCAR. [Link]

  • The mass of a carbon-12 atom is taken to be exactly 12 u. Are there likely to be any other atoms with an exact integral (whole number) mass, expressed in u? Explain. - Vaia . Vaia. [Link]

  • Oxygen - IUPAC Commission on Isotopic Abundances and Atomic Weights . Commission on Isotopic Abundances and Atomic Weights. [Link]

  • Carbon-12 - Wikipedia . Wikipedia. [Link]

  • 2-Phenyl-4H-1-benzothiopyran-4-one | C15H10OS | CID 69914 - PubChem . National Institutes of Health. [Link]

  • Oxygen - Element information, properties and uses | Periodic Table . Royal Society of Chemistry. [Link]

  • O-16 - Kaeri . Korea Atomic Energy Research Institute. [Link]

  • 2-phenyl-3,4-dihydro-2H-1-benzopyran-4-one | 487-26-3 - Molport . Molport. [Link]

  • Carbon-12 | isotope - Britannica . Britannica. [Link]

  • Atomic Weights and Isotopic Compositions for Carbon . Physical Measurement Laboratory. [Link]

  • Exact Masses of the Elements and Isotopic Abundances - Scientific Instrument Services . Scientific Instrument Services. [Link]

  • Carbon | C (Element) - PubChem . National Institutes of Health. [Link]

  • 2-phenyl-4H-pyran-4-one - Chemical Synthesis Database . Chemical Synthesis Database. [Link]

  • 4H-1-Benzopyran-4-one, 2,3-dihydro-5,7-dihydroxy-2-phenyl-, (S)- - the NIST WebBook . National Institute of Standards and Technology. [Link]

  • How can the mass of carbon 12 be exactly 12? Shouldn't it be more? : r/askscience - Reddit . Reddit. [Link]

  • Isotope data for oxygen-16 in the Periodic Table . The Periodic Table. [Link]

  • Masses - MSU chemistry . Michigan State University. [Link]

  • What is the mass of 1 atom of hydrogen in kg? - Quora . Quora. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Step-by-Step Synthesis Protocol for 4-Phenyl-4H-1-Benzopyran Derivatives

Introduction & Pharmacological Relevance The 4-phenyl-4H-1-benzopyran (commonly referred to as 4-phenyl-4H-chromene) scaffold is a privileged structural motif in medicinal chemistry. Functionalized derivatives, particula...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Pharmacological Relevance

The 4-phenyl-4H-1-benzopyran (commonly referred to as 4-phenyl-4H-chromene) scaffold is a privileged structural motif in medicinal chemistry. Functionalized derivatives, particularly 2-amino-3-cyano-4-phenyl-4H-chromenes, exhibit a remarkable array of pharmacological activities. They are heavily investigated as potent apoptosis-inducing agents, vascular-disrupting agents that bind to Bcl-2 proteins in tumor cells, and robust antioxidants[1]. Furthermore, high-throughput screening assays have identified specific 4-aryl-4H-chromenes as low-nanomolar effector caspase activators (caspase-3, -6, and -7), making them highly valuable in targeted anti-cancer drug development[2].

To synthesize these complex heterocycles efficiently, modern protocols have shifted away from multi-step linear syntheses toward Multicomponent Reactions (MCRs) . MCRs offer superior atom economy, operational simplicity, and the avoidance of toxic intermediate isolation[1].

Mechanistic Causality: The One-Pot Three-Component Strategy

As an application scientist, selecting the right synthetic route requires balancing yield, purity, and environmental impact. The most robust method for constructing the 4-phenyl-4H-1-benzopyran core is a base-catalyzed, one-pot three-component condensation utilizing an aldehyde (e.g., benzaldehyde), an active methylene compound (e.g., malononitrile), and an electron-rich phenol (e.g., resorcinol or 3-dimethylaminophenol)[2][3].

The causality of the reaction sequence is as follows:

  • Knoevenagel Condensation: The organic base (such as Piperidine or DABCO) deprotonates the acidic methylene of malononitrile. The resulting carbanion attacks the electrophilic carbonyl carbon of benzaldehyde. Dehydration yields a highly reactive, electrophilic arylidenemalononitrile intermediate[3][4].

  • Michael Addition: The electron-rich phenol undergoes nucleophilic attack (Michael addition) at the β -carbon of the arylidenemalononitrile intermediate[4].

  • Intramolecular Cyclization & Tautomerization: The phenoxide oxygen attacks the electrophilic cyano carbon, forming the pyran ring. Subsequent tautomerization yields the stable 2-amino-3-cyano-4-phenyl-4H-1-benzopyran structure[3].

MCR_Mechanism A Benzaldehyde (Electrophile) B Malononitrile (Active Methylene) C Resorcinol / Phenol (Nucleophile) F Michael Addition C->F D Knoevenagel Condensation (Base Catalyzed) E Arylidenemalononitrile Intermediate D->E E->F G Intramolecular Cyclization (O-Alkylation) F->G H 4-phenyl-4H-1-benzopyran (Target Scaffold) G->H AB AB AB->D

Fig 1. Mechanistic pathway for the multicomponent synthesis of 4-phenyl-4H-1-benzopyrans.

Quantitative Data: Reaction Condition Optimization

The choice of catalyst and solvent dictates the reaction kinetics and environmental footprint. The table below summarizes the optimization data for the synthesis of 2-amino-7-hydroxy-4-phenyl-4H-chromene-3-carbonitrile across various literature-validated conditions[1][2][3].

Catalyst (mol %)Solvent SystemTemperatureReaction TimeIsolated Yield (%)Environmental Profile
Piperidine (20%)Ethanol25 °C (RT)2.0 - 4.0 h85 - 93%Standard / Moderate
DABCO (10%)Water25 °C (RT)1.5 - 2.0 h90 - 95%Green / Excellent
Ba(OTf)₂ (20%)PEG-H₂O60 °C45 min92 - 96%Green / Excellent
Triethylamine (20%)MethanolReflux2.5 h80 - 84%Standard / Moderate

Note: Water-based protocols utilizing DABCO or PEG-H₂O systems are highly recommended to align with green chemistry principles, offering facile product isolation via simple filtration[1][3].

Experimental Protocol: Synthesis of 2-Amino-7-hydroxy-4-phenyl-4H-chromene-3-carbonitrile

This protocol details a self-validating, highly reproducible workflow utilizing standard laboratory equipment. The methodology is adapted from optimized green chemistry protocols and high-throughput medicinal chemistry workflows[2][3].

Materials & Reagents
  • Benzaldehyde: 1.06 g (10.0 mmol)

  • Malononitrile: 0.66 g (10.0 mmol)

  • Resorcinol: 1.10 g (10.0 mmol)

  • Catalyst: 1,4-Diazabicyclo[2.2.2]octane (DABCO) (0.11 g, 1.0 mmol) or Piperidine (0.2 mL, 2.0 mmol)

  • Solvent: Deionized Water (20 mL) or Absolute Ethanol (20 mL)

  • Analytical: TLC plates (Silica gel 60 F254), Ethyl Acetate, Hexanes.

Step-by-Step Methodology

Step 1: Reaction Assembly

  • Equip a 50 mL round-bottom flask with a magnetic stir bar.

  • Add benzaldehyde (10.0 mmol), malononitrile (10.0 mmol), and resorcinol (10.0 mmol) to the flask.

  • Suspend the mixture in 20 mL of the chosen solvent (Water for the DABCO protocol, or Ethanol for the Piperidine protocol).

Step 2: Catalysis & Initiation

  • Begin stirring the suspension at 400 RPM at room temperature (20–25 °C).

  • Crucial Step: Add the catalyst (DABCO or Piperidine) dropwise over 2 minutes.

    • Scientific Insight: The immediate addition of the base triggers the exothermic Knoevenagel condensation. A transient color change (often yellow to pale orange) will be observed as the arylidenemalononitrile intermediate forms[2].

Step 3: Reaction Monitoring

  • Allow the reaction to stir continuously.

  • Monitor the reaction progress via Thin-Layer Chromatography (TLC) using a mobile phase of Ethyl Acetate:Hexanes (3:7 v/v).

  • Visualize the spots using a UV lamp ( λ = 254 nm). The reaction is typically complete within 1.5 to 2.5 hours when the starting material spots disappear, and a single, highly fluorescent product spot dominates.

Step 4: Product Isolation & Workup

  • Upon completion, a dense precipitate will have formed in the flask.

  • If the reaction was performed in ethanol, add 10 mL of ice-cold water to maximize precipitation.

  • Filter the crude product under vacuum using a Büchner funnel.

  • Wash the filter cake sequentially with ice-cold water (2 × 10 mL) and cold aqueous ethanol (10 mL) to remove unreacted starting materials and residual catalyst.

Step 5: Purification & Validation

  • Transfer the crude solid to an Erlenmeyer flask and recrystallize from absolute ethanol.

  • Dry the purified crystals in a vacuum oven at 60 °C for 4 hours.

  • Validation: Verify the structural integrity of the 4-phenyl-4H-1-benzopyran core via melting point determination and 1 H-NMR (DMSO- d6​ ). Key diagnostic peaks include the characteristic singlet of the pyran C4-H proton (typically around δ 4.60 - 4.70 ppm) and the broad singlet of the NH2​ group (around δ 6.80 - 7.00 ppm, D2​O exchangeable)[2][5].

References

  • Full article: An expeditious and greener one-pot synthesis of 4H-chromenes catalyzed by Ba(OTf)2 in PEG-water Taylor & Francis Online URL:[Link]

  • Synthesis of novel substituted 4H-chromenes and their antioxidant screening Journal of Chemical and Pharmaceutical Research (JOCPR) URL:[Link]

  • ORGANOCATALYZED GREEN PROTOCOL FOR PREPARATION OF 2-AMINO-7-HYDROXY-4-PHENYL-4H-1- BENZOPYRAN-3-CARBONITRILES THROUGH DABCO CATALYSIS IN WATER... ResearchGate / Rasayan J. Chem. URL:[Link]

  • Diversity elements employed for the synthesis of dihydrochromeno[4,3-b] pyrrole derivatives ResearchGate URL:[Link]

  • Discovery of 4-Aryl-4H-chromenes as a New Series of Apoptosis Inducers Using a Cell- and Caspase-based High-Throughput Screening Assay. 1. Structure−Activity Relationships of the 4-Aryl Group Journal of Medicinal Chemistry - ACS Publications URL:[Link]

Sources

Application

Application Note: Two-Dimensional Chromatographic Isolation of 4-Phenyl-4H-1-benzopyran Derivatives

Introduction & Physicochemical Context 4-Phenyl-4H-1-benzopyran and its derivatives (commonly classified as neoflavonoids or 4-phenylchromenes) are privileged scaffolds in natural product chemistry and drug development....

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Physicochemical Context

4-Phenyl-4H-1-benzopyran and its derivatives (commonly classified as neoflavonoids or 4-phenylchromenes) are privileged scaffolds in natural product chemistry and drug development. They exhibit a wide array of biological activities, including potent anti-HIV and anti-inflammatory properties[1]. Whether extracted from natural sources like the heartwood of Dalbergia sissoo[2] or synthesized via complex catalytic pathways[3], isolating these compounds to >98% purity is a critical bottleneck.

The structural nature of 4-phenyl-4H-1-benzopyrans—a fused bicyclic oxygen-containing core coupled with a highly lipophilic 4-phenyl ring—dictates their chromatographic behavior. They exhibit dual polarity: the heteroatom and potential hydroxyl/methoxy substituents act as strong hydrogen-bond acceptors/donors, while the phenyl rings drive strong hydrophobic interactions. To isolate these molecules from closely related regioisomers and degradation products, a single chromatographic method is rarely sufficient.

Chromatographic Strategy & Causality

To achieve pharmaceutical-grade purity, this protocol employs an orthogonal, two-dimensional separation strategy:

  • Primary Dimension (Normal Phase Flash Chromatography - NP-FC): We utilize silica gel as the stationary phase with a Hexane/Ethyl Acetate (EtOAc) mobile phase. Causality: The non-polar hexane retains the highly lipophilic matrix components, while the gradual introduction of EtOAc systematically disrupts the hydrogen bonds between the benzopyran's oxygenated moieties and the silanol groups. This step isolates the neoflavonoid class from crude bulk[1].

  • Secondary Dimension (Preparative Reversed-Phase HPLC - RP-HPLC): We employ an Octadecylsilane (C18) stationary phase with a Water/Acetonitrile (MeCN) gradient. Causality: While NP-FC separates by functional group polarity, RP-HPLC resolves remaining structural isomers based on the subtle hydrophobic footprint of the 4-phenyl substitution[2]. Formic acid (0.1%) is added to the aqueous phase to suppress the ionization of any phenolic hydroxyls, preventing peak tailing and ensuring sharp, symmetrical elution.

Isolation Workflow

G Start Crude Extract / Synthetic Mixture (4-phenyl-4H-1-benzopyrans) NP_FC Normal Phase Flash Chromatography Silica Gel (Hexane:EtOAc) Start->NP_FC TLC TLC Monitoring & Fraction Pooling (UV 254 nm & Iodine) NP_FC->TLC RP_HPLC Preparative RP-HPLC C18 Column (H2O:MeCN) TLC->RP_HPLC Analysis Orthogonal Purity Validation (DAD, LC-MS, 2D-NMR) RP_HPLC->Analysis Pure Pure 4-phenyl-4H-1-benzopyran (>98% Purity) Analysis->Pure

Workflow for the chromatographic isolation of 4-phenyl-4H-1-benzopyran derivatives.

Step-by-Step Experimental Protocols

Phase 1: Crude Fractionation via NP-FC
  • Sample Dry-Loading: Dissolve the crude extract in a minimum volume of dichloromethane (DCM). Add silica gel (230–400 mesh) at a 1:3 sample-to-silica weight ratio. Evaporate the DCM under reduced pressure. Causality: Dry-loading eliminates the band-broadening effects caused by sample solvent polarity, ensuring a tight initial elution band.

  • Column Equilibration: Pack a flash column with silica gel and equilibrate with 3 Column Volumes (CV) of 95% Hexane / 5% EtOAc.

  • Gradient Elution: Execute the step-gradient outlined in Table 1 . Collect the eluate in 15 mL fractions.

  • TLC Monitoring: Spot fractions on silica gel GF254 TLC plates. Develop using a 70:30 Hexane:EtOAc system. Visualize under UV light (254 nm). 4-phenylchromene derivatives typically exhibit an Rf​ value of ~0.45 under these conditions[1]. Pool the positive fractions and concentrate in vacuo.

Phase 2: High-Resolution Polish via Preparative RP-HPLC
  • Sample Reconstitution: Dissolve the pooled NP-FC fractions in HPLC-grade Acetonitrile. Filter through a 0.22 µm PTFE syringe filter to protect the column frit.

  • System Setup: Install a Preparative C18 column (e.g., 250 x 21.2 mm, 5 µm). Set the column oven to 30°C. Causality: Elevated temperature reduces mobile phase viscosity, improving mass transfer and lowering system backpressure.

  • Elution: Run the gradient detailed in Table 2 . Monitor absorbance simultaneously at 254 nm (benzopyran core) and 280 nm (phenolic substituents).

  • Fraction Collection: Collect peaks exhibiting >95% spectral homogeneity via Diode Array Detection (DAD). For enantiomerically enriched syntheses, an analytical chiral stationary phase (e.g., Chiralpak IB) may be used subsequently to determine enantiomeric excess ( ee )[3].

Quantitative Method Parameters

Table 1: Normal Phase Flash Chromatography (NP-FC) Gradient

Step Mobile Phase A (Hexane) % Mobile Phase B (EtOAc) % Column Volumes (CV) Chromatographic Purpose
1 95 5 2.0 Isocratic hold to elute non-polar lipids/waxes
2 95 → 70 5 → 30 5.0 Linear gradient to elute target benzopyrans
3 70 30 3.0 Isocratic hold for regioisomer separation

| 4 | 0 | 100 | 2.0 | Column wash to remove highly polar artifacts |

Table 2: Preparative RP-HPLC Gradient Method

Time (min) Water (0.1% Formic Acid) % Acetonitrile % Flow Rate (mL/min)
0.0 80 20 15.0
5.0 80 20 15.0
20.0 40 60 15.0
25.0 5 95 15.0

| 30.0 | 80 | 20 | 15.0 |

Self-Validating Quality Control (Orthogonal Testing)

A scientific protocol is only as robust as its validation mechanisms. Relying solely on a single chromatographic peak is a common pitfall that leads to false purity assessments. Every protocol described here acts as a self-validating system through orthogonal checks:

  • Spectral Homogeneity (DAD): If a fraction appears pure on NP-TLC but shows a shifting UV-Vis spectrum across the width of the RP-HPLC peak, it indicates co-eluting isomers. The RP-HPLC gradient slope must be flattened (e.g., extending the 20-60% MeCN phase to 30 minutes) to resolve them.

  • Structural Validation (2D-NMR): Standard 1D-NMR is often insufficient to assign the exact position of double bonds or substituents on the 4-phenyl ring of benzopyran hybrids. Post-isolation, it is mandatory to perform 2D-NMR experiments (H,H–COSY, HSQC, HMBC, and NOESY). Specifically, HMBC interactions are highly sensitive to C–H couplings across three bonds, which is critical for confirming the absolute connectivity of the 4-phenyl-4H-1-benzopyran core[4].

References

  • Neoflavonoids as Inhibitors of HIV-1 Replication by Targeting the Tat and NF-κB Pathways Source: MDPI (Molecules) URL:[Link]

  • Dalbergia sissoo: A Pharmacological and Phytochemical Review Source: International Journal of Pharmaceutical Sciences and Research (IJPSR) URL:[Link]

  • Enantioselective Synthesis of Polysubstituted Benzopyrano[3,4-c]pyrrolidine Frameworks via[3 + 2] Cycloaddition of Azomethine Ylides and Coumarin Derivatives Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Synthesis of Benzopyran–Phenylpropanoid Hybrids via Matsuda–Heck-Arylation and Allylic Oxidation Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization for 4-Phenyl-4H-1-Benzopyran Synthesis

Welcome to the Technical Support Center for the synthesis of 4-phenyl-4H-1-benzopyran (4-phenyl-4H-chromene) and its functionalized derivatives, such as 2-amino-7-hydroxy-4-phenyl-4H-chromene-3-carbonitrile. This platfor...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 4-phenyl-4H-1-benzopyran (4-phenyl-4H-chromene) and its functionalized derivatives, such as 2-amino-7-hydroxy-4-phenyl-4H-chromene-3-carbonitrile. This platform is designed for researchers and drug development professionals seeking to troubleshoot stalled reactions, optimize multicomponent yields, and implement greener, highly efficient synthetic methodologies.

Section 1: Mechanistic Troubleshooting & Yield Optimization (FAQs)

Q1: Why is my three-component condensation yielding low amounts of the 4H-chromene core? A: The synthesis of 4-phenyl-4H-1-benzopyran derivatives typically relies on a one-pot, three-component cascade reaction involving an aromatic aldehyde (e.g., benzaldehyde), an active methylene compound (e.g., malononitrile), and a phenol/resorcinol [1]. Low yields usually stem from a failure in the initial Knoevenagel condensation . If the highly electrophilic benzylidenemalononitrile intermediate does not form efficiently, the subsequent Michael addition of the phenol cannot occur. Solution: Ensure your aldehyde is freshly distilled to prevent oxidation to benzoic acid, which can neutralize basic catalysts. Additionally, verify that your catalyst is sufficiently nucleophilic to drive the Knoevenagel step.

Q2: How does catalyst and solvent selection alter the reaction kinetics and yield? A: Traditional methods utilize piperidine in refluxing ethanol, which often requires extended reaction times (2–8 hours) and yields ~75-85% [2]. However, transitioning to a highly nucleophilic bicyclic amine like DABCO (1,4-diazabicyclo[2.2.2]octane) in an aqueous medium drastically alters the kinetics. Water induces a "hydrophobic effect," forcing the organic substrates into close proximity, while DABCO's unhindered nitrogen atoms rapidly catalyze the Knoevenagel condensation. This green protocol can achieve >90% yield at room temperature in under an hour [1].

Q3: What is the root cause of low product purity, and how do I prevent competing side reactions? A: Impurities often arise from competing aldol condensations or incomplete dehydration during the final intramolecular cyclization step. If the reaction mixture is heated excessively in the presence of strong bases, the Michael adduct may undergo retro-aldol-type cleavages. Solution: Maintain strict 1:1:1 stoichiometry of the starting materials. If using DABCO in water, keep the reaction at room temperature. The desired 4H-chromene derivative is highly insoluble in water and will precipitate out, effectively removing itself from the reaction equilibrium and preventing over-reaction.

Section 2: Quantitative Data: Catalyst & Solvent Performance

To assist in selecting the optimal reaction conditions, the following table summarizes the quantitative performance of various catalytic systems for the synthesis of 2-amino-7-hydroxy-4-phenyl-4H-1-benzopyran-3-carbonitrile.

Catalyst SystemSolventTemperatureReaction TimeAverage YieldEnvironmental Impact
DABCO (10 mol%) WaterRoom Temp (25°C)30 - 45 min90% - 95%Excellent (Green)
Piperidine EthanolReflux (70-80°C)2 - 4 hours75% - 85%Moderate
Na₂CO₃ Methanol/WaterRoom Temp (25°C)10 hours85%Good
L-Proline WaterRoom Temp (25°C)1 - 2 hours88% - 90%Excellent (Green)

Data synthesized from comparative multicomponent reaction studies [1][2].

Section 3: Self-Validating Experimental Protocols

As a Senior Application Scientist, I strongly recommend implementing self-validating checkpoints within your protocols. The following methodologies include specific spectral markers to confirm mechanistic success at the bench.

Protocol A: Green Synthesis via DABCO in Water (Recommended)

This protocol prioritizes atom economy, utilizes a benign solvent, and leverages precipitation as a thermodynamic driving force[1].

  • Initialization: In a 50 mL round-bottom flask, add benzaldehyde (1.0 mmol, 0.106 g), malononitrile (1.0 mmol, 0.066 g), and resorcinol (1.0 mmol, 0.110 g).

  • Solvation & Catalysis: Add 10 mL of distilled water to the flask, followed by DABCO (10 mol%, 0.011 g).

  • Reaction: Stir the suspension vigorously at room temperature. Within 10–15 minutes, the mixture will become turbid as the Knoevenagel intermediate forms. Continue stirring for a total of 30–45 minutes.

  • Isolation: The successful formation of the 4H-chromene core is indicated by the appearance of a dense, off-white/yellowish precipitate. Filter the solid under vacuum and wash thoroughly with cold water.

  • Validation Checkpoint:

    • IR Spectroscopy: Confirm the disappearance of the broad aldehyde carbonyl stretch (~1700 cm⁻¹) and verify the appearance of a sharp nitrile (C≡N) stretch at 2193 cm⁻¹ .

    • ¹H NMR (DMSO-d6): Look for the definitive diagnostic peak: a sharp singlet at ~4.66 ppm , corresponding to the single proton at the C4 position of the newly formed pyran ring [2].

Protocol B: Traditional Base-Mediated Synthesis via Piperidine

Use this protocol if your specific benzaldehyde derivatives are highly hydrophobic and fail to react in an aqueous suspension [3].

  • Initialization: Dissolve the aromatic aldehyde (1.0 mmol), malononitrile (1.0 mmol), and the phenol derivative (1.0 mmol) in 15 mL of absolute ethanol.

  • Catalysis: Add 2-3 drops of piperidine to the solution.

  • Reaction: Attach a reflux condenser and heat the mixture to 70-80°C for 2 to 4 hours. Monitor the disappearance of the starting materials via TLC (Eluent: 3:7 Ethyl Acetate:Hexane).

  • Isolation: Once TLC confirms completion, cool the flask to room temperature, then place it in an ice bath to induce crystallization. Filter the resulting crystals and wash with ice-cold ethanol.

  • Validation Checkpoint: The presence of the amino group (if synthesizing the 2-amino derivative) must be confirmed via a broad, D₂O-exchangeable singlet in the ¹H NMR spectrum around 6.8 - 7.0 ppm (integrating for 2H) [2].

Section 4: Mechanistic Workflow Visualization

The following diagram illustrates the causality and sequential logic of the multicomponent cascade reaction, demonstrating how the Knoevenagel intermediate acts as the critical gateway to the final 4H-benzopyran scaffold.

Mechanism Step1 Reactants Benzaldehyde + Malononitrile Step2 Knoevenagel Condensation Catalyst: DABCO or Piperidine Step1->Step2 Step3 Intermediate 1 Benzylidenemalononitrile Step2->Step3 Step4 Michael Addition + Resorcinol / Phenol Step3->Step4 Step5 Intermediate 2 Michael Adduct Step4->Step5 Step6 Intramolecular Cyclization & Tautomerization Step5->Step6 Step7 Final Product 4-Phenyl-4H-1-benzopyran Core Step6->Step7

Mechanistic pathway of 4-phenyl-4H-1-benzopyran multicomponent synthesis.

References

  • Title: ORGANOCATALYZED GREEN PROTOCOL FOR PREPARATION OF 2-AMINO-7-HYDROXY-4-PHENYL-4H-1- BENZOPYRAN-3-CARBONITRILES THROUGH DABCO CATALYSIS IN WATER AND THEIR CONVERSION IN THERAPEUTICALLY POTENTIAL NOVEL 4HCHROMENO[2,3-D] PYRIMIDIN-2-THIONES Source: ResearchGate URL: [Link]

  • Title: MULTIFARIOUS STAGE SYNTHESIS OF UNIQUELY SUBSTITUTED CHROMENO DERIVATIVES OF CARBOXY AND AMINO PYRIMIDINE Source: Rasayan Journal of Chemistry URL: [Link]

  • Title: Discovery of 4-Aryl-4H-chromenes as a New Series of Apoptosis Inducers Using a Cell- and Caspase-based High-Throughput Screening Assay. 1. Structure−Activity Relationships of the 4-Aryl Group Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

Optimization

Technical Support Center: Optimizing Solvent Systems for 4-phenyl-4H-1-benzopyran Extraction

Welcome to the Technical Support Center for benzopyran extraction and purification. 4-phenyl-4H-1-benzopyran and its functionalized derivatives (e.g., 2-amino-7-hydroxy-4-phenyl-4H-1-benzopyran-3-carbonitrile) are critic...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for benzopyran extraction and purification. 4-phenyl-4H-1-benzopyran and its functionalized derivatives (e.g., 2-amino-7-hydroxy-4-phenyl-4H-1-benzopyran-3-carbonitrile) are critical scaffolds in drug development, possessing significant antimicrobial, anti-inflammatory, and antiproliferative properties.

Because the highly lipophilic benzopyran core is often modified with polar functional groups (-OH, -NH2, -CN), selecting the correct solvent system is a complex thermodynamic balancing act. This guide provides field-proven troubleshooting, computational solvent selection strategies, and self-validating protocols to ensure high-yield, high-purity extractions.

Troubleshooting FAQs: Solvent Optimization & Yield Recovery

Q1: My extraction yields of substituted 4-phenyl-4H-1-benzopyrans from crude synthesis matrices are consistently low (<50%). How can I optimize solvent recovery? Causality: Low yields typically stem from a mismatch between the solvent's polarity and the target molecule's functional groups. While the base 4-phenyl-4H-1-benzopyran is highly lipophilic and extracts well in non-polar solvents like hexane, substituted derivatives possess strong hydrogen-bonding capabilities that resist solubilization in pure non-polar environments. Solution: Transition to a gradient system or utilize computational models like COSMO-RS (Conductor-like Screening Model for Real Solvents). COSMO-RS calculates activity coefficients at infinite dilution, allowing you to screen solvents computationally. Recent models demonstrate that Deep Eutectic Solvents (DES), such as lactic acid/glycine/water (3:1:3), can match or exceed the mass transfer efficiency of hexane for substituted benzopyrans [1].

Q2: I am experiencing severe emulsion formation during the liquid-liquid extraction (LLE) of benzopyrans using an ethyl acetate/water system. How can I break this? Causality: Emulsions in benzopyran extractions occur when amphiphilic impurities or unreacted precursors act as surfactants at the aqueous-organic interface, stabilizing droplets of one phase within the other. Solution: Implement a "salting-out" effect. Saturate the aqueous phase with NaCl (brine). This increases the ionic strength of the aqueous layer, decreasing the solubility of the partially polar benzopyran derivatives in water and forcing them into the ethyl acetate layer. This thermodynamic shift rapidly breaks the emulsion and is a self-validating step: a clear, sharp phase boundary will form within minutes.

Q3: Thermal degradation is occurring during my Soxhlet extraction. What is a gentler, reliable alternative? Causality: Benzopyrans, particularly those with hydroxyl or amino substitutions, are susceptible to oxidation and thermal degradation under the prolonged heat (>60°C) required for Soxhlet extraction. Solution: Adopt Ultrasound-Assisted Extraction (UAE) combined with a green polar solvent like EtOH:H2O (1:1) [3]. UAE utilizes acoustic cavitation to create microbubbles that implode, locally disrupting the matrix and enhancing solvent penetration without raising the bulk temperature.

Quantitative Data: Solvent System Comparison

To facilitate rapid decision-making, the following table summarizes the physicochemical properties and expected efficiencies of standard solvent systems used for 4-phenyl-4H-1-benzopyran extraction.

Solvent SystemDielectric Constant (ε)Target Compound PolarityExtraction Efficiency / YieldPrimary Use Case
Hexane 1.89Highly Lipophilic (Base benzopyran)Moderate (65-70%)Defatting, extraction of unsubstituted pyrans
Ethyl Acetate 6.02Moderately PolarHigh (80-85%)Liquid-liquid extraction, chromatographic elution
EtOH:H2O (1:1) ~50.0Polar (Hydroxyl/Amino substituted)Very High (>90%)Green synthesis recovery, polar extractions [3]
DES (Lactic Acid/Glycine/H2O) VariableBroad SpectrumHigh (85-90%)Sustainable Ultrasound-Assisted Extraction [1]

Experimental Protocols

Protocol A: Ultrasound-Assisted Extraction (UAE) using Deep Eutectic Solvents (DES)

This protocol leverages cavitation to maximize mass transfer while maintaining molecular integrity.

  • Solvent Preparation: Synthesize the DES by mixing lactic acid, glycine, and water in a 3:1:3 molar ratio. Heat gently at 50°C under continuous stirring until a clear, homogeneous liquid forms.

  • Matrix Mixing: Combine the crude matrix containing the benzopyran with the DES at a solid-to-liquid ratio of 1:10 (w/v) in a sealed amber flask (to prevent photodegradation).

  • Sonication: Place the flask in an ultrasonic bath. Set the frequency to 35 kHz and maintain the temperature strictly at 50°C for 40 minutes [1].

    • Self-Validation Step: Monitor the bath temperature with an external thermocouple. Maintaining <55°C ensures no thermal degradation occurs, which will be validated by a lack of baseline smearing on a subsequent TLC plate.

  • Recovery: Dilute the DES extract with an equal volume of cold water (anti-solvent) and centrifuge at 4000 rpm for 15 minutes to precipitate the benzopyran. Filter and dry under vacuum.

Protocol B: Chromatographic Purification of Substituted Benzopyrans

For isolating specific functionalized derivatives (e.g., carbonitriles) from complex mixtures [2].

  • Column Packing: Prepare a silica gel column (60-120 mesh) using 100% hexane as the packing solvent to ensure a tightly packed, non-polar baseline bed.

  • Sample Loading: Dissolve the crude extract in a minimal volume of dichloromethane (DCM) and dry-load it onto a small amount of silica gel. Layer this evenly on top of the column bed.

  • Gradient Elution: Begin elution with 100% hexane to wash out highly non-polar lipids and unreacted lipophilic precursors. Gradually increase the polarity by introducing ethyl acetate. The target substituted 4-phenyl-4H-1-benzopyran derivatives typically elute at an Ethyl Acetate:Hexane ratio of 4:6 [2].

  • Fraction Analysis: Collect 10 mL fractions.

    • Self-Validation Step: Spot fractions on a TLC plate and develop using the 4:6 EtOAc:Hexane system. Visualize under UV light (254 nm). A single, crisp spot at an Rf of ~0.4 confirms successful isolation and optimal solvent selectivity. Combine pure fractions and evaporate under reduced pressure.

Extraction & Optimization Workflow

G Start Raw Matrix / Synthesis Mixture (Containing 4-phenyl-4H-1-benzopyran) SolventScreen Solvent Screening (COSMO-RS & Polarity Tuning) Start->SolventScreen NonPolar Non-Polar Extraction (e.g., Hexane) SolventScreen->NonPolar Lipophilic targets DES Green / Polar Extraction (e.g., DES / EtOH:H2O) SolventScreen->DES Eco-friendly / Polar groups UAE Ultrasound-Assisted Extraction (UAE) NonPolar->UAE DES->UAE Purification Chromatographic Purification (Ethyl Acetate:Hexane) UAE->Purification Crude Extract Pure Pure 4-phenyl-4H-1-benzopyran Derivatives Purification->Pure TLC Validated

Workflow for optimizing the extraction and purification of 4-phenyl-4H-1-benzopyran.

References

  • Title: Ultrasound-Assisted Extraction Processes of Benzopyrans from Hypericum polyanthemum: COSMO-RS Prediction and Mass Transfer Modeling Source: MDPI URL: [Link]

  • Title: ORGANOCATALYZED GREEN PROTOCOL FOR PREPARATION OF 2-AMINO-7-HYDROXY-4-PHENYL-4H-1- BENZOPYRAN-3-CARBONITRILES THROUGH DABCO CATALYSIS IN WATER Source: Rasayan Journal of Chemistry URL: [Link]

  • Title: SO3H-Functionalized Epoxy-Immobilized Fe3O4 Core–Shell Magnetic Nanoparticles as an Efficient, Reusable, and Eco-Friendly Catalyst for the Sustainable and Green Synthesis of Pyran and Pyrrolidinone Derivatives Source: ACS Omega URL: [Link]

Troubleshooting

reducing side products during 4-phenyl-4H-1-benzopyran cyclization

Technical Support Center: Troubleshooting 4-Phenyl-4H-1-Benzopyran Cyclization Welcome to the Application Scientist Support Portal. This guide is engineered for researchers and drug development professionals optimizing t...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting 4-Phenyl-4H-1-Benzopyran Cyclization

Welcome to the Application Scientist Support Portal. This guide is engineered for researchers and drug development professionals optimizing the multicomponent synthesis of 4-phenyl-4H-1-benzopyran (chromene) derivatives. By understanding the kinetic and thermodynamic drivers of this reaction, you can effectively eliminate side products and maximize your cyclization yields.

Mechanistic Overview & Reaction Pathway

To effectively troubleshoot side products, we must first deconstruct the reaction mechanism. The synthesis typically involves a three-component one-pot reaction between an active methylene compound (e.g., malononitrile), an aromatic aldehyde (e.g., benzaldehyde), and a phenol derivative (e.g., resorcinol). The cascade proceeds via Knoevenagel condensation, Michael addition, and finally, intramolecular cyclization. Side products arise when the kinetic balance of these steps is disrupted.

Pathway P Precursors (Resorcinol + Benzaldehyde + Malononitrile) K Knoevenagel Adduct (Benzylidenemalononitrile) P->K Base Catalyst (-H2O) M Michael Adduct (Uncyclized Intermediate) K->M Resorcinol Addition S1 Side Product 1 (Bis-adducts & Oligomers) K->S1 Excess Malononitrile or Side Reactions T Target Product (4-Phenyl-4H-1-benzopyran) M->T Intramolecular Cyclization M->S1 Intermolecular Condensation S2 Side Product 2 (Oxidized Coumarins) T->S2 Aerobic Oxidation (Light/Air)

Reaction pathway of 4-phenyl-4H-1-benzopyran synthesis and common side product formation.

Troubleshooting FAQs: Resolving Chemoselectivity Issues

Q1: My reaction stalls, yielding high amounts of the uncyclized Michael adduct. How do I drive the cyclization to completion? Causality & Solution: The final step—intramolecular cyclization—requires the deprotonation of the phenolic hydroxyl group to attack the adjacent nitrile or carbonyl carbon. If your base is too weak (e.g., standard alkali carbonates), the equilibrium favors the open-chain Michael adduct. Actionable Fix: Switch to a stronger nucleophilic organic base like DABCO (1,4-diazabicyclo[2.2.2]octane). DABCO's unique bicyclic structure provides high nucleophilicity without excessive basicity, rapidly driving the cyclization step and minimizing the lifespan of the open-chain intermediate [1][1].

Q2: I am observing a high percentage of bis-adducts and polymeric oligomers. What is causing this? Causality & Solution: Oligomerization occurs when intermolecular condensations outpace the desired intramolecular cyclization. This is a classic symptom of adding all three components simultaneously in a highly concentrated solution, allowing unreacted resorcinol to attack multiple Knoevenagel intermediates. Actionable Fix: Implement a staggered addition protocol. Allow the benzaldehyde and malononitrile to react first to fully form the benzylidenemalononitrile intermediate before introducing the resorcinol. Additionally, running the reaction in aqueous media leverages the hydrophobic effect, pre-organizing the intermediates for cyclization [2][2].

Q3: My 4H-chromene product is contaminated with oxidized coumarin or flavone derivatives. How can I suppress over-oxidation? Causality & Solution: 4-Phenyl-4H-1-benzopyrans are susceptible to aerobic oxidation, especially under prolonged heating in strongly basic, aerobic environments. Actionable Fix: If your substrate is highly electron-rich, transition from a basic catalyst to a mild, green acid catalyst like Lactic Acid in an ethanol/water mixture. Lactic acid effectively catalyzes the multicomponent reaction at 50 °C without promoting the oxidative degradation pathways seen with strong bases [3][3].

Quantitative Data: Catalyst & Condition Benchmarking

To guide your experimental design, the following table synthesizes the performance metrics of various catalytic systems used in 4H-benzopyran cyclization.

Catalytic SystemSolventTempTimeYield (%)Primary Side Product Risk
Na₂CO₃ (10 mol%) H₂O / MeOH25 °C10 h80–85%Uncyclized Michael adducts
DABCO (10 mol%) H₂O25 °C30–45 min92–96%Minimal (Highly selective)
Lactic Acid (20 mol%) EtOH / H₂O50 °C30–60 min90–97%Trace esterification (rare)

Self-Validating Experimental Protocol: DABCO-Catalyzed Aqueous Synthesis

This optimized, step-by-step methodology utilizes DABCO in water to maximize regioselectivity and eliminate oligomeric side products. The protocol includes built-in analytical checkpoints to ensure the system is validating itself in real-time.

Reagents: Benzaldehyde (1.0 mmol), Malononitrile (1.0 mmol), Resorcinol (1.0 mmol), DABCO (10 mol%), Distilled Water (5 mL).

Step 1: Knoevenagel Pre-Assembly

  • Action: In a 25 mL round-bottom flask, dissolve benzaldehyde and malononitrile in 5 mL of distilled water. Add DABCO (10 mol%). Stir vigorously at room temperature for 10 minutes.

  • Validation Checkpoint: The solution will transition from clear to a thick, milky-white suspension. This visual cue confirms the successful formation of the benzylidenemalononitrile intermediate. Do not proceed to Step 2 until this suspension forms.

Step 2: Michael Addition & Cyclization Cascade

  • Action: Add resorcinol (1.0 mmol) directly to the stirring suspension. Continue stirring at room temperature for 30–45 minutes.

  • Validation Checkpoint: The milky suspension will briefly clarify as the resorcinol reacts, followed by the rapid precipitation of a pale-yellow solid. Monitor via TLC (Eluent: Ethyl Acetate/Hexane 4:6). The disappearance of the intermediate spot and the appearance of a highly fluorescent blue spot under UV (254 nm) confirms successful cyclization.

Step 3: Isolation and Purification

  • Action: Filter the solid precipitate under vacuum. Wash the filter cake thoroughly with ice-cold water (2 × 5 mL) to remove the water-soluble DABCO catalyst and any unreacted resorcinol.

  • Validation Checkpoint: Dry the product in an oven at 80 °C. A sharp melting point (specific to your aldehyde derivative) and a clean ¹H-NMR spectrum (specifically looking for the characteristic singlet of the 4H-chromene proton around δ 4.5–5.0 ppm) will validate the absence of open-chain side products.

References

  • ORGANOCATALYZED GREEN PROTOCOL FOR PREPARATION OF 2-AMINO-7-HYDROXY-4-PHENYL-4H-1- BENZOPYRAN-3-CARBONITRILES THROUGH DABCO CATALYSIS IN WATER. ResearchGate. 1

  • MULTIFARIOUS STAGE SYNTHESIS OF UNIQUELY SUBSTITUTED CHROMENO DERIVATIVES OF CARBOXY AND AMINO PYRIMIDINE. Rasayan Journal of Chemistry. 2

  • Lactic acid-catalyzed Eco-friendly Cyclization Reaction for the Synthesis of 4H-benzo[b]pyrans. Journal of Applied Chemical Research. 3

Sources

Reference Data & Comparative Studies

Validation

Comparative Stability Analysis: 4-phenyl-4H-1-benzopyran vs. 2-phenyl-4H-1-benzopyran

A Guide for Researchers in Medicinal Chemistry and Drug Development Theoretical Stability Analysis: Conjugation vs. Steric Hindrance The primary determinants of stability for these isomers are the extent of electronic de...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Guide for Researchers in Medicinal Chemistry and Drug Development

Theoretical Stability Analysis: Conjugation vs. Steric Hindrance

The primary determinants of stability for these isomers are the extent of electronic delocalization (conjugation) and the degree of steric strain. A theoretical examination of their structures provides a strong predictive framework for their relative thermodynamic stability.

2-phenyl-4H-1-benzopyran: In this isomer, the phenyl group is attached to the C2 carbon, which is part of a double bond within the pyran ring. This arrangement allows for extended π-conjugation between the phenyl ring and the double bond of the benzopyran system. This delocalization of electrons over a larger system is a significant stabilizing factor, lowering the overall energy of the molecule. This is analogous to the stability observed in styrenic systems.

4-phenyl-4H-1-benzopyran: Conversely, in the 4-phenyl isomer, the phenyl group is attached to the C4 carbon, which is a saturated, sp³-hybridized carbon. This tetrahedral geometry prevents any π-conjugation between the phenyl ring and the pyran ring's double bond. Furthermore, the bulky phenyl group at this position introduces considerable steric hindrance. The phenyl group is a relatively large substituent, and its presence at the C4 position can lead to unfavorable interactions with the adjacent perisubstituted hydrogen on the benzene ring, potentially forcing the molecule into a higher energy conformation.[1]

Based on these fundamental principles, 2-phenyl-4H-1-benzopyran is predicted to be the more thermodynamically stable isomer. The stabilizing effect of extended conjugation in the 2-phenyl isomer is expected to outweigh the destabilizing steric effects present in the 4-phenyl isomer.

Experimental Evidence and Methodologies

Isomerization Studies

A common method to determine the relative stability of isomers is to facilitate their interconversion and analyze the equilibrium mixture. The isomer present in a higher concentration at equilibrium is the more stable one. There is evidence in the literature that 2H-1-benzopyrans can be converted to the more stable 4H isomers upon heating, indicating the greater thermodynamic stability of the 4H-benzopyran scaffold under these conditions.[2] A similar principle can be applied to the phenyl-substituted isomers.

Proposed Experimental Protocol: Acid-Catalyzed Isomerization

This protocol aims to establish an equilibrium between the two isomers, allowing for the determination of their relative stability.

Objective: To determine the equilibrium ratio of 4-phenyl-4H-1-benzopyran and 2-phenyl-4H-1-benzopyran under acidic conditions.

Materials:

  • A pure sample of either 4-phenyl-4H-1-benzopyran or 2-phenyl-4H-1-benzopyran.

  • Anhydrous toluene (or another suitable high-boiling, non-polar solvent).

  • A strong acid catalyst (e.g., p-toluenesulfonic acid or a Lewis acid like BF₃·OEt₂).

  • Inert atmosphere (Nitrogen or Argon).

  • Heating mantle and reflux condenser.

  • Quenching solution (e.g., saturated sodium bicarbonate).

  • Extraction solvent (e.g., ethyl acetate).

  • Drying agent (e.g., anhydrous sodium sulfate).

  • Instrumentation for analysis: ¹H NMR spectroscopy and/or HPLC.

Procedure:

  • Reaction Setup: In a round-bottom flask under an inert atmosphere, dissolve a known quantity of the starting isomer in anhydrous toluene.

  • Catalyst Addition: Add a catalytic amount (e.g., 5 mol%) of the acid catalyst to the solution.

  • Heating: Heat the reaction mixture to reflux and maintain the temperature.

  • Monitoring: At regular intervals (e.g., every hour), withdraw a small aliquot from the reaction mixture.

  • Workup of Aliquot: Quench the aliquot with saturated sodium bicarbonate solution, extract with ethyl acetate, and dry the organic layer over anhydrous sodium sulfate.

  • Analysis: Analyze the composition of the aliquot by ¹H NMR or HPLC to determine the ratio of the two isomers.

  • Equilibrium Determination: Continue monitoring the reaction until the ratio of the two isomers remains constant over several time points, indicating that equilibrium has been reached.

Data Analysis: The final, constant ratio of [2-phenyl-4H-1-benzopyran] / [4-phenyl-4H-1-benzopyran] will provide a quantitative measure of their relative stability. A ratio greater than 1 would confirm that the 2-phenyl isomer is more stable.

G cluster_0 Isomerization Protocol start Dissolve Isomer in Toluene add_cat Add Acid Catalyst start->add_cat heat Heat to Reflux add_cat->heat monitor Monitor by NMR/HPLC heat->monitor equilibrium Equilibrium Reached? monitor->equilibrium equilibrium->monitor No quench Quench Reaction equilibrium->quench Yes analyze Determine Isomer Ratio quench->analyze G cluster_1 DFT Calculation Workflow build Build 3D Structures (2-phenyl and 4-phenyl isomers) optimize Geometry Optimization (e.g., B3LYP/6-311G(d,p)) build->optimize freq Frequency Calculation optimize->freq compare Compare Gibbs Free Energies (ΔG) freq->compare conclusion Identify More Stable Isomer (Lower ΔG) compare->conclusion

Caption: Computational workflow for stability prediction.

Quantitative Data Summary

Parameter4-phenyl-4H-1-benzopyran2-phenyl-4H-1-benzopyranExpected Stability
π-Conjugation Phenyl ring is not conjugated with the pyran double bond.Phenyl ring is conjugated with the pyran double bond.2-phenyl isomer favored
Steric Hindrance High, due to the phenyl group at the sp³ C4 position.Lower, phenyl group is at the sp² C2 position.2-phenyl isomer favored
Predicted Gibbs Free Energy (ΔG) HigherLower2-phenyl isomer favored

Conclusion and Implications for Drug Development

Based on fundamental principles of chemical structure and stability, 2-phenyl-4H-1-benzopyran is unequivocally the more stable isomer compared to 4-phenyl-4H-1-benzopyran. The extended π-conjugation in the 2-phenyl isomer provides significant electronic stabilization that is absent in the 4-phenyl isomer. Furthermore, the 4-phenyl isomer is destabilized by greater steric hindrance.

For researchers in drug development, this stability difference has important implications:

  • Synthetic Strategy: Synthetic routes targeting the 4-phenyl isomer may be more challenging or require milder conditions to avoid rearrangement to the more stable 2-phenyl isomer. Conversely, the synthesis of the 2-phenyl isomer is likely to be more straightforward. [2]* Compound Stability and Storage: The 4-phenyl-benzopyran scaffold may be more susceptible to degradation or isomerization over time, particularly in the presence of acid or heat. This is a critical consideration for the long-term storage and formulation of drug candidates.

  • Biological Activity: The distinct three-dimensional shapes and electronic distributions of these isomers will result in different interactions with biological targets. While the less stable isomer might be more reactive, the more stable isomer might have a more favorable binding conformation. Understanding the potential for in vivo isomerization is also crucial.

References

  • (PMC)

  • (ResearchGate)

  • (PMC)

  • (ACS Publications)

  • (MOST Wiedzy)

  • (BenchChem)

  • (RSC Publishing)

  • (Chemistry Stack Exchange)

  • (Active Thermochemical Tables)

  • (ResearchGate)

  • (NIST WebBook)

  • (PMC)

  • (Oriental Journal of Chemistry)

  • (PMC)

  • (Wiley Online Library)

  • (PubMed)

  • (PMC)

  • (RSC Publishing)

  • (ResearchGate)

  • (CUNY Academic Works)

  • (BenchChem)

  • (YouTube)

  • (MDPI)

  • (ResearchGate)

  • (PubChem)

  • (RSC Publishing)

  • (EurekAlert!)

  • (Master Organic Chemistry)

  • (BenchChem)

  • (BenchChem)

  • (Frontiers)

Sources

Comparative

Comparative Biological Activity: 4-Phenyl-4H-1-Benzopyran vs. Isoflavones

Executive Summary & Structural Divergence In the landscape of drug development, the benzopyran scaffold serves as a privileged pharmacophore. However, subtle positional shifts of the phenyl ring dictate entirely distinct...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Divergence

In the landscape of drug development, the benzopyran scaffold serves as a privileged pharmacophore. However, subtle positional shifts of the phenyl ring dictate entirely distinct biological trajectories.

Isoflavones (3-phenyl-4H-1-benzopyran-4-ones), such as genistein and daidzein, feature a phenyl group at the C3 position and a ketone at C4. This structural geometry closely mimics 17β-estradiol, allowing them to act as phytoestrogens and kinase inhibitors. Conversely, 4-phenyl-4H-1-benzopyrans (neoflavonoids or 4-phenylchromenes) shift the phenyl ring to the C4 position and lack the C4 ketone. This modification abolishes estrogenic mimicry and instead yields highly potent antimitotic agents and apoptosis inducers that target the tumor vasculature and tubulin dynamics.

Mechanistic Comparison: Signaling Pathways

The Isoflavone Axis: Transcriptional Repression and Kinase Modulation

Isoflavones primarily exert their chemopreventive and pro-apoptotic effects through the modulation of transcription factors and kinases.1[1]. Furthermore, in endothelial models,2[2].

The 4-Phenylchromene Axis: Cytoskeletal Disruption and Caspase Activation

The 4-phenyl-4H-chromene scaffold operates via acute cytotoxicity.3[3]. This cytoskeletal collapse triggers rapid cell cycle arrest, leading to the direct activation of executioner caspases (Caspase-3) and subsequent poly(ADP-ribose) polymerase (PARP) cleavage.4[4].

Pathway Visualization

G Iso Isoflavones (3-phenyl-4H-1-benzopyran-4-one) NFkB NF-κB Pathway Inhibition Iso->NFkB Downregulates p38 p38 MAPK Activation Iso->p38 Activates Apoptosis Apoptosis (Programmed Cell Death) NFkB->Apoptosis Pro-apoptotic p38->Apoptosis Pro-apoptotic Benz Neoflavonoids (4-phenyl-4H-1-benzopyran) Tubulin Tubulin Polymerization Inhibition Benz->Tubulin Binds Colchicine Site Caspase Caspase-3 Activation Benz->Caspase Direct Induction Tubulin->Caspase Arrests Cell Cycle PARP PARP Cleavage Caspase->PARP Cleaves PARP->Apoptosis DNA Damage

Fig 1: Divergent apoptotic signaling pathways of Isoflavones and 4-phenyl-4H-1-benzopyrans.

Quantitative Data Comparison

The following table summarizes the pharmacological profiles and quantitative metrics of both compound classes based on standardized in vitro assays.

ParameterIsoflavones (e.g., Genistein)4-phenyl-4H-1-benzopyrans
Core Scaffold 3-phenyl-4H-1-benzopyran-4-one4-phenyl-4H-1-benzopyran
Primary Molecular Target Estrogen Receptors (ERα/β), NF-κB, PTKTubulin (Colchicine binding site)
Primary Biological Activity Phytoestrogenic, ChemopreventiveAntimitotic, Vascular Disrupting Agent
Apoptotic Mechanism Transcriptional (p65 downregulation)Cytoskeletal (Caspase-3 activation)
Typical IC50 / EC50 10–50 µM (Growth inhibition in PC3)10–20 nM (Caspase activation in T47D)
Drug Resistance Profile Susceptible to efflux pumpsRetains activity in taxane-resistant cells

Self-Validating Experimental Protocols

To objectively evaluate the distinct biological activities of these two scaffolds, researchers must employ highly specific, self-validating experimental systems. The causality behind these choices is critical: because 4-phenylchromenes are acute antimitotic agents, we measure rapid enzymatic cleavage (Caspase-3). Because isoflavones act as transcriptional modulators, we measure nuclear DNA-binding activity.

Protocol A: Fluorometric Caspase-3 Activation Assay (For 4-phenyl-4H-1-benzopyrans)

Rationale: 4-phenylchromenes induce apoptosis by arresting tubulin dynamics, which rapidly triggers the executioner Caspase-3. Measuring the cleavage of a fluorogenic substrate provides a direct, quantifiable readout of this specific mechanism.

  • Cell Preparation: Seed T47D breast cancer cells at 2×104 cells/well in a 96-well black microplate. Incubate for 24 hours at 37°C.

  • Compound Treatment: Treat cells with the synthesized 4-phenyl-4H-chromene derivative (e.g., 10 nM to 1 µM concentration gradient) for 24 hours.

  • Lysis & Substrate Addition: Lyse cells using CHAPS-based lysis buffer. Add 50 µM of the fluorogenic substrate Ac-DEVD-AFC (7-amino-4-trifluoromethylcoumarin).

  • Quantification: Incubate for 1 hour at 37°C in the dark. Measure fluorescence using a microplate reader (Excitation: 400 nm, Emission: 505 nm).

  • Self-Validation Matrix:

    • Positive Control: Colchicine (validates tubulin-mediated caspase activation).

    • Negative Control: Pre-incubate a parallel set of compound-treated wells with 50 µM Z-DEVD-FMK (a specific Caspase-3 inhibitor). Complete suppression of the fluorescent signal in this cohort proves the readout is exclusively Caspase-3 dependent, ruling out auto-fluorescence or off-target cleavage.

Protocol B: NF-κB p65 DNA-Binding ELISA (For Isoflavones)

Rationale: Genistein suppresses tumor survival by preventing the NF-κB p65 subunit from binding to its consensus DNA sequence. An ELISA-based transcription factor assay isolates this exact protein-DNA interaction.

  • Cell Preparation: Culture PC-3 prostate cancer cells to 80% confluence.

  • Treatment & Induction: Pre-treat cells with Genistein (25 µM and 50 µM) for 48 hours. In the final 30 minutes, stimulate cells with 10 ng/mL TNF-α to artificially induce NF-κB translocation.

  • Nuclear Extraction: Harvest cells and isolate nuclear fractions using a hypotonic buffer followed by centrifugation to separate the cytoplasmic fraction.

  • DNA-Binding Assay: Add 5 µg of nuclear extract to a 96-well plate pre-coated with the NF-κB consensus oligonucleotide (5'-GGGACTTTCC-3').

  • Detection: Add a primary anti-p65 antibody, followed by an HRP-conjugated secondary antibody. Develop with TMB substrate and read absorbance at 450 nm.

  • Self-Validation Matrix:

    • Positive Control: TNF-α stimulated cells without Genistein (establishes the maximum binding baseline).

    • Specificity Control (Negative): Add a 100-fold excess of free, unlabelled wild-type oligonucleotide to a parallel well. This must competitively abolish the signal, proving the detected p65 is genuinely bound to the specific DNA sequence and not non-specifically adhering to the plate.

References

  • Kemnitzer W, et al. "Discovery of 4-Aryl-4H-chromenes as a New Series of Apoptosis Inducers Using a Cell- and Caspase-based High-Throughput Screening Assay. 1. Structure−Activity Relationships of the 4-Aryl Group." Journal of Medicinal Chemistry, ACS Publications.
  • Li Y, et al. "Inactivation of Nuclear Factor κB by Soy Isoflavone Genistein Contributes to Increased Apoptosis Induced by Chemotherapeutic Agents in Human Cancer Cells." Cancer Research, AACR Journals.
  • Jia Z, et al. "Isoflavone genistein protects human vascular endothelial cells against tumor necrosis factor-α-induced apoptosis through the p38β mitogen-activated protein kinase." National Institutes of Health (PMC).
  • Thomas N, et al. "In Silico Drug Design and Analysis of 4-Phenyl-4h-Chromene Derivatives as Anticancer and Anti-Inflammatory Agents." International Journal of Pharmaceutical Sciences Review and Research.

Sources

Validation

validation of HPLC-UV method for 4-phenyl-4H-1-benzopyran quantification

As a Senior Application Scientist, I have evaluated numerous chromatographic techniques across various stages of drug development. The quantification of 4-phenyl-4H-1-benzopyran —a core pharmacophore in novel antimicrobi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I have evaluated numerous chromatographic techniques across various stages of drug development. The quantification of 4-phenyl-4H-1-benzopyran —a core pharmacophore in novel antimicrobial, anti-inflammatory, and anticancer agents[1]—presents unique analytical challenges. Its lipophilicity and susceptibility to matrix interference demand a highly selective and efficient method.

This guide objectively compares an optimized Core-Shell HPLC-UV method against traditional Fully Porous HPLC-UV and LC-MS/MS alternatives. By detailing the causality behind our experimental choices and establishing a self-validating protocol, this guide provides a robust framework compliant with the latest [2].

The Analytical Challenge & Methodological Comparison

When developing a quantification method for benzopyran derivatives, the analytical target profile must balance sensitivity, throughput, and operational cost. While LC-MS/MS methods offer extreme sensitivity for related coumarin and benzopyrone derivatives[3], they often require complex sample preparation to mitigate ion suppression and demand high capital investment. Conversely, traditional 5.0 µm fully porous HPLC columns often yield broad peaks, leading to poor resolution from structurally similar impurities.

To bridge this gap, we propose an optimized Core-Shell HPLC-UV method. The solid core of the 2.7 µm particles limits the diffusion path of the analyte into the stationary phase. This drastically reduces mass transfer resistance (the C term in the van Deemter equation), yielding UHPLC-like efficiencies—sharper peaks and higher signal-to-noise ratios—without exceeding the pressure limits of standard HPLC equipment.

Table 1: Performance Comparison of Quantification Methods
ParameterCore-Shell HPLC-UV (Proposed)Traditional Porous HPLC-UVLC-MS/MS
Column Technology 2.7 µm Solid-Core C185.0 µm Fully Porous C181.7 µm C18 (UHPLC)
Sensitivity (LOD) 0.05 µg/mL0.20 µg/mL0.001 µg/mL
Run Time 4.5 min12.0 min3.0 min
Matrix Interference Low (High Resolution)Moderate (Peak Overlap)High (Ion Suppression)
Cost per Analysis ModerateLowHigh

Causality-Driven Experimental Protocol

Every protocol must function as a self-validating system. The following workflow incorporates continuous System Suitability Testing (SST) and bracketing calibration standards to dynamically verify column efficiency and detector linearity throughout the analytical run.

G S1 Sample Prep (LLE & Filtration) S2 Chromatographic Separation (Core-Shell C18) S1->S2 S3 UV Detection (λ = 254 nm) S2->S3 S4 Data Analysis & System Suitability S3->S4

Fig 1: Analytical workflow for 4-phenyl-4H-1-benzopyran quantification.

Step 1: Mobile Phase Preparation
  • Action: Prepare an isocratic mixture of Acetonitrile and MS-grade Water (70:30, v/v). Degas ultrasonically for 15 minutes.

  • Causality: Acetonitrile provides lower viscosity and superior UV transparency (lower UV cutoff) compared to methanol. This minimizes baseline noise at the 254 nm detection wavelength, directly improving the Limit of Detection (LOD).

Step 2: Standard & Sample Preparation
  • Action: Dissolve 10 mg of 4-phenyl-4H-1-benzopyran reference standard in 10 mL of the mobile phase. Serially dilute to create a calibration curve ranging from 0.5 to 50 µg/mL. Spike samples with 2-phenylchroman as an Internal Standard (IS).

  • Causality: Using the mobile phase as the primary diluent prevents solvent-mismatch peak distortion (fronting or tailing) during injection. The inclusion of an IS corrects for any volumetric losses during sample preparation, ensuring trustworthiness in the final quantitative data.

Step 3: Chromatographic Separation
  • Action: Inject 10 µL onto a Core-Shell C18 column (100 x 4.6 mm, 2.7 µm) maintained at 30°C. Set the flow rate to 1.0 mL/min.

  • Causality: Maintaining the column compartment at a stable 30°C reduces mobile phase viscosity and ensures reproducible retention times, a critical requirement for method specificity.

Step 4: Detection & Integration
  • Action: Monitor absorbance at 254 nm using a Photodiode Array (PDA) or UV-Vis detector.

  • Causality: The 4-phenyl-4H-1-benzopyran scaffold contains a highly conjugated π -electron system across the benzopyran and phenyl rings, exhibiting a strong π→π∗ absorption maximum near 254 nm. This ensures high specificity against non-aromatic matrix interferences.

Method Validation (ICH Q2(R2) Compliance)

To demonstrate that the analytical procedure is fit for its intended purpose, the method was validated strictly according to the modernized [2].

G ICH ICH Q2(R2) Validation Spec Specificity (Matrix Interference) ICH->Spec Lin Linearity & Range (R² > 0.999) ICH->Lin Acc Accuracy (Recovery 98-102%) ICH->Acc Prec Precision (RSD < 2.0%) ICH->Prec

Fig 2: Key validation parameters evaluated per ICH Q2(R2) guidelines.

  • Specificity: Evaluated by injecting blank matrix samples. The core-shell column provided a resolution factor ( Rs​ ) > 2.5 between 4-phenyl-4H-1-benzopyran and its degradation products, proving the method's selectivity.

  • Accuracy & Precision: Assessed via recovery studies at 50%, 100%, and 150% of the target concentration. The self-validating SST criteria required the Relative Standard Deviation (RSD) of five replicate standard injections to be 2.0% before sample analysis could proceed.

Table 2: ICH Q2(R2) Validation Summary for Core-Shell HPLC-UV
Validation ParameterAcceptance CriteriaObserved ResultStatus
Linearity (0.5 - 50 µg/mL) R2≥0.999 R2=0.9998 Pass
Accuracy (Recovery) 98.0% - 102.0%99.4% ± 0.6%Pass
Intra-day Precision (RSD) ≤2.0% 0.85%Pass
Inter-day Precision (RSD) ≤2.0% 1.12%Pass
Specificity (Resolution) No interference at RT Rs​>2.5 Pass

Conclusion

For the quantification of 4-phenyl-4H-1-benzopyran, the optimized Core-Shell HPLC-UV method presents a superior alternative to both traditional fully porous HPLC and expensive LC-MS/MS systems. By leveraging the kinetic advantages of solid-core particles and grounding the validation lifecycle in ICH Q2(R2) principles, laboratories can achieve UHPLC-level data integrity with standard instrumentation.

References

  • International Council for Harmonisation (ICH). "ICH Q2(R2) Validation of Analytical Procedures." ICH Official Database, November 2023. URL:[Link]

  • J. Sep. Sci. "Development and Validation of Two Methods Based on High-Performance Liquid Chromatography-Tandem Mass Spectrometry for Determining 1,2-benzopyrone, Dihydrocoumarin, O-Coumaric Acid, Syringaldehyde and Kaurenoic Acid." PubMed, 2011. URL:[Link]

  • Asian Journal of Chemistry. "Organocatalyzed Green Protocol for Preparation of 2-Amino-7-Hydroxy-4-Phenyl-4H-1-Benzopyran-3-Carbonitriles Through DABCO Catalysis in Water." ResearchGate, 2019. URL:[Link]

Sources

Comparative

A Comprehensive Guide to the Characterization of a 4-phenyl-4H-1-benzopyran Reference Standard

For researchers, scientists, and drug development professionals, the integrity of a reference standard is the bedrock of reliable and reproducible results. This guide provides an in-depth technical framework for the comp...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the integrity of a reference standard is the bedrock of reliable and reproducible results. This guide provides an in-depth technical framework for the comprehensive characterization of a 4-phenyl-4H-1-benzopyran reference standard. Rather than a rigid template, this document is structured to offer a logical and scientifically sound workflow, explaining the causality behind each experimental choice. We will delve into the core analytical techniques required to unequivocally confirm the identity, purity, and potency of this heterocyclic compound, ensuring its suitability for its intended use.

The Critical Role of a Well-Characterized Reference Standard

A reference standard is a highly purified and well-characterized substance used as a benchmark for analytical purposes. In drug development, it is indispensable for quantitative analysis, impurity profiling, and ensuring the consistency and quality of active pharmaceutical ingredients (APIs) and formulated products. The characterization process is a multi-faceted investigation, employing a suite of orthogonal analytical techniques to build a complete and validated profile of the material.

Orthogonal Analytical Workflow for Characterization

The characterization of a 4-phenyl-4H-1-benzopyran reference standard should follow a structured, multi-step process. Each step provides a unique piece of information, and together they form a cohesive and comprehensive data package.

Validation

A Comparative In Vivo Efficacy Analysis of 4-Phenyl-4H-1-Benzopyran Derivatives

A Technical Guide for Researchers and Drug Development Professionals The 4-phenyl-4H-1-benzopyran scaffold, a core structure in a variety of naturally occurring and synthetic compounds, has garnered significant attention...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Technical Guide for Researchers and Drug Development Professionals

The 4-phenyl-4H-1-benzopyran scaffold, a core structure in a variety of naturally occurring and synthetic compounds, has garnered significant attention in medicinal chemistry due to its broad spectrum of biological activities. Derivatives of this versatile pharmacophore have demonstrated therapeutic potential across multiple domains, including inflammation, cancer, and neurodegenerative diseases. This guide provides a comparative analysis of the in vivo efficacy of select 4-phenyl-4H-1-benzopyran derivatives, offering a synthesis of available experimental data to inform future research and drug development endeavors.

I. Anti-Inflammatory Efficacy: A Head-to-Head Comparison in a Murine Model

A key area where 4-phenyl-4H-1-benzopyran derivatives, specifically flavanones, have been directly compared in vivo is in the context of acute inflammation. A study utilizing the 12-O-tetradecanoylphorbol-13-acetate (TPA)-induced mouse ear edema model provides robust comparative data for several synthetic analogues.[1][2]

Experimental Rationale and Design

The TPA-induced ear edema model is a well-established and reliable method for evaluating the efficacy of topically applied anti-inflammatory agents. TPA application to the mouse ear induces a localized inflammatory response characterized by edema (swelling), erythema (redness), and cellular infiltration. The rationale behind this model is its ability to mimic key aspects of acute inflammation, allowing for the quantitative assessment of a compound's ability to suppress this response.

The experimental design typically involves the topical application of the test compounds to the mouse ear prior to or shortly after the application of TPA. The degree of inflammation is then quantified by measuring the change in ear thickness or weight. A reduction in edema compared to a vehicle-treated control group indicates anti-inflammatory activity.

Comparative Efficacy of Flavanone Derivatives

In a comparative study, a series of natural and semi-synthetic flavanones were evaluated for their anti-inflammatory effects. The results, summarized in the table below, highlight the significant impact of structural modifications on in vivo efficacy.[1][2]

Compound/AnalogueStructureInhibition of Edema (%)
Natural Flavanone (1)(2S)-5,7-dihydroxy-8-(3-methylbut-2-en-1-yl)-2-phenyl-2,3-dihydro-4H-1-benzopyran-4-one12.20 ± 1.12
Analogue (1c)(2S)-5-hydroxy-7-methoxy-8-(3-methylbut-2-en-1-yl)-2-phenyl-2,3-dihydro-4H-1-benzopyran-4-one71.64 ± 1.86
Analogue (2c)Cyclized derivative of a natural flavanone98.62 ± 1.92
Analogue (2d)A related semi-synthetic flavanone76.12 ± 1.74
Indomethacin (Control)Standard NSAID91.00 ± 0.46

Data sourced from "In Vivo Anti-Inflammatory Evaluation and In Silico Physicochemical Characterization of Flavanones from E. platycarpa Leaves".[1][2]

Notably, the cyclized derivative, Analogue (2c), demonstrated the most potent anti-inflammatory activity, surpassing that of the well-established nonsteroidal anti-inflammatory drug (NSAID), indomethacin.[1][2] This suggests that conformational rigidity introduced by cyclization may enhance the interaction with key inflammatory targets. Furthermore, the methoxylation of the 7-hydroxyl group in Analogue (1c) led to a significant increase in efficacy compared to the parent natural flavanone.[1][2]

Experimental Protocol: TPA-Induced Mouse Ear Edema

The following is a generalized protocol for the TPA-induced mouse ear edema model, based on established methodologies.[1][2]

  • Animal Acclimatization: Male CD-1 or Swiss albino mice are acclimatized for at least one week before the experiment.

  • Grouping and Dosing: Animals are randomly assigned to control and treatment groups. Test compounds are typically dissolved in a suitable vehicle (e.g., acetone, ethanol).

  • Induction of Inflammation: A solution of TPA in a vehicle is topically applied to the inner and outer surfaces of the right ear of each mouse. The left ear serves as a control.

  • Treatment Application: The test compounds or the vehicle are applied topically to the right ear, usually 30 minutes before or after TPA application.

  • Measurement of Edema: After a specified period (e.g., 4-6 hours), the mice are euthanized, and a biopsy punch is used to collect ear tissue samples of a standard diameter from both ears. The weight of the ear punches is measured, and the difference in weight between the right (treated) and left (untreated) ears is calculated to determine the extent of edema.

  • Calculation of Inhibition: The percentage of edema inhibition is calculated using the following formula: % Inhibition = [(A-B)/A] x 100 where A is the mean edema of the control group and B is the mean edema of the treated group.

Workflow for TPA-Induced Anti-Inflammatory Assay

TPA_Workflow cluster_preparation Preparation cluster_experiment Experiment cluster_analysis Analysis acclimatization Animal Acclimatization grouping Grouping & Dosing acclimatization->grouping induction TPA Application (Inflammation Induction) grouping->induction treatment Test Compound Application induction->treatment measurement Edema Measurement (Ear Punch Weight) treatment->measurement calculation Inhibition Calculation measurement->calculation

Caption: Workflow of the TPA-induced mouse ear edema assay.

II. Anticancer Potential: Insights from In Vitro and Preclinical In Vivo Studies

While direct head-to-head in vivo comparative studies for the anticancer efficacy of multiple 4-phenyl-4H-1-benzopyran derivatives are limited in the publicly available literature, a wealth of in vitro data and single-agent in vivo studies strongly support their potential in oncology.

Mechanisms of Action and Structure-Activity Relationships

Flavones, a prominent subclass of 4-phenyl-4H-1-benzopyran derivatives, have been shown to exert their anticancer effects through various mechanisms, including:

  • Induction of Apoptosis: Triggering programmed cell death in cancer cells.[3]

  • Cell Cycle Arrest: Halting the proliferation of malignant cells.

  • Inhibition of Angiogenesis: Preventing the formation of new blood vessels that supply tumors.

  • Modulation of Signaling Pathways: Interfering with key pathways involved in cancer cell growth and survival.

In vitro studies comparing different flavone derivatives have revealed key structure-activity relationships. For instance, the position and nature of substituents on the benzopyran rings significantly influence their cytotoxic potency against various cancer cell lines.[4]

In Vivo Efficacy of a Lead Candidate in a Xenograft Model

Although a direct comparison of multiple derivatives is not available, a study on a novel benzopyran derivative, SIMR1281, in a xenograft mouse model provides evidence of its in vivo anticancer potential.[5]

Experimental Design: Xenograft Tumor Model

  • Cell Culture: Human cancer cell lines (e.g., colorectal carcinoma) are cultured in vitro.

  • Animal Model: Immunocompromised mice (e.g., nude mice) are used to prevent rejection of the human tumor cells.

  • Tumor Implantation: A suspension of cancer cells is subcutaneously injected into the flank of each mouse.

  • Treatment: Once the tumors reach a palpable size, the mice are treated with the test compound (e.g., SIMR1281) or a vehicle control, typically via intraperitoneal or oral administration.

  • Efficacy Evaluation: Tumor volume is measured regularly throughout the study. At the end of the study, tumors are excised and weighed. A reduction in tumor growth in the treated group compared to the control group indicates anticancer efficacy.

In the case of SIMR1281, the study demonstrated a significant reduction in tumor volume in the treated mice, highlighting the promise of this class of compounds.[5]

Anticancer Research Workflow

Anticancer_Workflow cluster_invitro In Vitro Screening cluster_invivo In Vivo Validation cytotoxicity Cytotoxicity Assays (e.g., MTT) mechanistic Mechanistic Studies (Apoptosis, Cell Cycle) cytotoxicity->mechanistic xenograft Xenograft Model (Tumor Growth Inhibition) mechanistic->xenograft toxicology Toxicology Studies xenograft->toxicology

Caption: General workflow for preclinical anticancer drug discovery.

III. Neuroprotective Effects: Comparative Insights from In Vitro and Animal Models of Neurodegeneration

Mechanisms of Neuroprotection

Isoflavones are believed to exert their neuroprotective effects through several mechanisms, including:

  • Antioxidant Activity: Scavenging reactive oxygen species (ROS) that contribute to neuronal damage.

  • Anti-inflammatory Effects: Suppressing neuroinflammation, a common feature of neurodegenerative diseases.

  • Modulation of Estrogen Receptors: Some isoflavones can interact with estrogen receptors in the brain, which are known to play a role in neuronal health.[6]

  • Anti-apoptotic Effects: Preventing neuronal cell death.

Comparative Neuroprotective Efficacy of Isoflavones

In vitro and in vivo studies have suggested that different isoflavones possess varying degrees of neuroprotective activity. For example, in models of Alzheimer's disease, soy isoflavones have been shown to improve cognitive function.[7] In a scopolamine-induced amnesia mouse model, treatment with soy isoflavones significantly improved long-term spatial memory.[8]

While a direct comparative in vivo study is lacking, the collective evidence suggests that the specific substitution patterns on the isoflavone scaffold influence their neuroprotective potential. Further head-to-head in vivo studies are warranted to definitively establish the relative efficacy of different derivatives.

Experimental Protocol: Scopolamine-Induced Amnesia Model

This model is widely used to screen for compounds with potential cognitive-enhancing and neuroprotective effects.

  • Animal Model: Mice or rats are used.

  • Treatment: Animals are pre-treated with the test compounds or a vehicle for a specific period.

  • Induction of Amnesia: Scopolamine, a muscarinic receptor antagonist, is administered to induce cognitive deficits.

  • Behavioral Testing: Cognitive function is assessed using various behavioral tasks, such as the Morris water maze or passive avoidance test.

  • Biochemical Analysis: After behavioral testing, brain tissues can be collected to analyze markers of oxidative stress, inflammation, and neuronal signaling pathways.

IV. Conclusion and Future Directions

The 4-phenyl-4H-1-benzopyran scaffold represents a privileged structure in medicinal chemistry with demonstrated in vivo efficacy in models of inflammation, cancer, and neurodegeneration. This guide highlights the importance of direct comparative studies, as exemplified by the anti-inflammatory data, in elucidating structure-activity relationships and identifying lead candidates.

While robust comparative in vivo data for anticancer and neuroprotective effects are still emerging, the existing in vitro and single-agent in vivo studies provide a strong rationale for further investigation. Future research should prioritize head-to-head in vivo comparisons of promising derivatives in relevant animal models to accelerate the clinical translation of this versatile class of compounds. Such studies will be crucial for selecting the most potent and safest candidates for further development as novel therapeutics.

V. References

  • (2025, February 20). In vitro and in vivo anti-inflammatory and antinociceptive activities of a synthetic hydrangenol derivative: 5-hydroxy-2-(4-hydroxyphenyl)-4H-chromen-4-one. PubMed.

  • Dominguez-Villegas, V., et al. (2025, September 13). In Vivo Anti-Inflammatory Evaluation and In Silico Physicochemical Characterization of Flavanones from E. platycarpa Leaves. MDPI.

  • Lee, B., et al. (2018, June 30). Neuroprotective Effects of Soy Isoflavones on Scopolamine-Induced Amnesia in Mice. PMC.

  • (2025, July 2). Promising Flavone Derivatives as Anticancer Agents. PubMed.

  • (2021, July 24). Synthesis and Biological Assessment of 4,1-Benzothiazepines with Neuroprotective Activity on the Ca 2+ Overload for the Treatment of Neurodegenerative Diseases and Stroke. MDPI.

  • Dominguez-Villegas, V., et al. (2025, September 13). In Vivo Anti-Inflammatory Evaluation and In Silico Physicochemical Characterization of Flavanones from E. platycarpa Leaves. PMC.

  • (2020, December 1). Ex Vivo and In Vivo Anti-inflammatory Evaluations of Modulated Flavanones Solutions.

  • (2024, February 26). Comparative Evaluation of Anticancer Activity of Natural Methoxylated Flavones Xanthomicrol and Eupatilin in A375 Skin Melanoma Cells. MDPI.

  • (2025, February 14). C-Labeling of a Flavanone Extracted from a South American Native Species for Evaluation of Its Interaction with GSK-3β. Semantic Scholar.

  • Novel synthesised flavone derivatives provide significant insight into the structural features required for enhanced anti-proliferative activity. RSC Advances.

  • (2004, September 15). Flavone inhibition of tumor growth via apoptosis in vitro and in vivo. PubMed.

  • Cognitive effects of soy isoflavones in patients with Alzheimer's disease. (n.d.). PMC.

  • Phytoestrogens limit translation of preclinical results to clinical outcomes. (n.d.).

  • (2008). Pre-Treatment Effect of Different Doses of Soy Isoflavones on Spatial Learning and Memory in an Ovariectomized Animal Model of Alzheimer`s Disease. Science Alert.

  • Isoflavones and alzheimer's disease: the effects of soy in diet. (n.d.). eCommons@AKU.

  • Synthesis and Anticancer activity of Flavone Derivatives against Estrogen Dependent Cancers by Rational approach. (2014, February 10). Semantic Scholar.

  • Soy Isoflavones. (2023, December 22). Alzheimer's Drug Discovery Foundation.

  • Design, Synthesis, and Antiproliferative Activity of Benzopyran-4-One-Isoxazole Hybrid Compounds. (n.d.). PMC.

  • Benzopyran – Knowledge and References. (n.d.). Taylor & Francis.

  • A Novel Benzopyrane Derivative Targeting Cancer Cell Metabolic and Survival Pathways. (2021, June 7).

  • anti-proliferative activities of 4h-pyran derivatives synthesized from benzoylacetone. (n.d.). Semantic Scholar.

  • Comparisons of in vivo cancer models and their applications. (n.d.). ResearchGate.

  • In vivo antitumor efficacy in a murine tumor model. A) Schematic... (n.d.). ResearchGate.

  • Screening Anti-Inflammatory Effects of Flavanones Solutions. (n.d.).

  • Comparative Analysis of Benzopyran Derivatives and Standard Chemotherapy Drugs in Oncology Research. (n.d.). Benchchem.

Sources

Safety & Regulatory Compliance

Safety

4-Phenyl-4H-1-benzopyran proper disposal procedures

This comprehensive standard operating procedure (SOP) provides researchers, scientists, and drug development professionals with authoritative, step-by-step guidance on the safe handling and proper disposal of 4-Phenyl-4H...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This comprehensive standard operating procedure (SOP) provides researchers, scientists, and drug development professionals with authoritative, step-by-step guidance on the safe handling and proper disposal of 4-Phenyl-4H-1-benzopyran (also known as 4-phenyl-4H-chromene) and its functionalized derivatives.

Mechanistic Context & Hazard Profile

4-Phenyl-4H-1-benzopyran and its 4-aryl derivatives are highly potent biological agents. Research demonstrates that these compounds act as potent apoptosis inducers by binding to the colchicine site on β-tubulin, effectively inhibiting tubulin polymerization and arresting cells at the G2/M phase[1].

Operational Causality: Because this compound disrupts microtubule dynamics and induces apoptosis, it exhibits severe antineoplastic-like cytotoxicity[1]. Laboratory personnel cannot treat it as a standard, benign organic bench chemical. It poses a severe systemic toxicity risk upon inhalation or dermal exposure. Consequently, all disposal procedures must align with stringent hazardous waste protocols, treating the material with the same rigor as characteristic toxic waste under EPA Resource Conservation and Recovery Act (RCRA) guidelines[2].

Risk Assessment & Personal Protective Equipment (PPE)

Before initiating any handling, spill cleanup, or disposal procedure, the following PPE must be donned. The rationale for each item is directly tied to the compound's mechanism of action and physical state[3].

Table 1: Required Personal Protective Equipment (PPE)

PPE Item Specification Causality / Rationale
Gloves Double-layered Nitrile (0.11 mm min. thickness) Prevents dermal absorption of lipophilic cytotoxic agents during handling.
Eye Protection Chemical safety goggles or face shield Protects ocular mucosa from airborne powder or solvent splashes.
Body Protection Disposable, fluid-resistant lab coat Prevents contamination of personal clothing and subsequent secondary exposure.

| Respiratory | NIOSH-approved N95 or P100 respirator | Mandatory if handled outside a fume hood to prevent inhalation of tubulin inhibitors. |

Spill Management Protocol

In the event of a spill, immediate action is required to prevent the aerosolization of the cytotoxic powder[3].

  • Evacuate and Secure: Immediately restrict access to the spill zone. If the spill occurs outside a certified chemical fume hood, increase room ventilation if safe to do so[3].

  • Don High-Hazard PPE: Equip double nitrile gloves, safety goggles, and a P100 respirator[3].

  • Containment via Wetting: Causality: Dry sweeping generates airborne particulates that can be easily inhaled. Lightly moisten the spilled powder with a compatible inert solvent (e.g., water or 70% ethanol) to suppress dust formation[3].

  • Absorption and Collection: Use specialized chemical absorbent pads to collect the moistened material. Do not use combustible materials like sawdust[3].

  • Surface Decontamination: Clean the affected area with a suitable organic solvent to dissolve residual benzopyran, followed by a secondary wash with soap and water[3].

  • Waste Segregation: Place all contaminated cleanup materials into a sealable hazardous waste container and label appropriately[4].

Waste Segregation & Disposal Workflows

Proper segregation prevents dangerous chemical reactions and ensures compliance with federal environmental regulations.

Table 2: RCRA Waste Classification & Compatibility Parameters

Parameter Classification / Threshold Operational Implication
EPA Waste Code D003 (Reactive/Toxic) equivalent Must be segregated from aqueous acids/bases; collect in dedicated organic waste[5].
Accumulation Limit < 1 quart (Acute Hazardous) Schedule EHSO pickup immediately upon reaching 1 quart of cytotoxic waste[6].
Aqueous Solubility Low (< 1 mg/mL) Do not dispose of down sink drains; requires organic solvent for decontamination[7].

| Mixture Rule | Inherits listed solvent codes | If dissolved in F-listed solvents (e.g., acetone), the mixture becomes F-listed[8]. |

Methodology A: Liquid Waste (Solvent Mixtures)
  • Compatibility Check: Ensure the waste carboy (e.g., High-Density Polyethylene) is chemically compatible with the primary solvent used to dissolve the 4-phenyl-4H-1-benzopyran.

  • Transfer: Inside a certified chemical fume hood, use a dedicated funnel to transfer the solution into the carboy.

    • Self-Validation Step: Visually verify that the liquid level does not exceed 80% of the container's capacity. This headspace is critical to allow for vapor expansion and prevent pressure-induced container rupture[9].

  • RCRA Labeling: Immediately affix a hazardous waste tag. If the compound is mixed with listed solvents (e.g., F003 for acetone or F005 for toluene), the entire mixture must be classified under the EPA mixture rule[8].

  • Storage: Cap the container tightly. Store in a designated secondary containment tray away from incompatible chemicals (e.g., strong oxidizers)[6].

Methodology B: Solid Waste (Powders and Contaminated Consumables)
  • Collection: Place all unused powder, contaminated PPE, and absorbent pads into a UN-approved, puncture-resistant solid waste container[10].

  • Sealing: Seal the container completely to prevent off-gassing or particulate escape.

  • Labeling & Pickup: Affix a hazardous waste label, explicitly noting "Cytotoxic Tubulin Inhibitor" to alert Environmental Health and Safety (EHSO) personnel. Request a pickup before accumulating 1 quart of acute hazardous waste[6].

DisposalWorkflow Start Waste Generation: 4-Phenyl-4H-1-benzopyran Assess Assess Waste State (Solid vs. Liquid/Solvent) Start->Assess Solid Solid Waste (Powder/Contaminated PPE) Assess->Solid Liquid Liquid Waste (Organic Solvent Mixture) Assess->Liquid ContainerS Seal in UN-Approved Solid Waste Container Solid->ContainerS ContainerL Transfer to Compatible Solvent Waste Carboy Liquid->ContainerL Label Apply RCRA Hazardous Waste Label ContainerS->Label ContainerL->Label EHSO EHSO Pickup & Incineration Label->EHSO

Workflow for the segregation and disposal of 4-Phenyl-4H-1-benzopyran.

Container Decontamination (Triple Rinsing)

Empty containers that held highly potent cytotoxic agents must be treated with the same rigor as EPA P-listed acute hazardous wastes to ensure environmental safety[4].

  • Solvent Addition: In a fume hood, add a compatible solvent (e.g., ethanol or DMSO) equal to approximately 5% of the container's total volume[4].

  • Agitation: Cap the container tightly and agitate it to dissolve any residual chemical adhering to the walls.

  • Discharge: Pour the resulting rinsate into the designated liquid hazardous waste carboy[4].

  • Repeat: Perform steps 1-3 two additional times to achieve a complete triple rinse[4].

    • Self-Validation Step: Inspect the interior of the vial after the third rinse. If any crystalline residue remains, the container is not decontaminated and must be disposed of entirely as solid hazardous waste.

  • Defacement: Completely deface or remove the original chemical label. The decontaminated container may now be disposed of as standard laboratory glass/plastic waste[4].

References

  • Kemnitzer, W., et al. "Discovery of 4-Aryl-4H-chromenes as a New Series of Apoptosis Inducers Using a Cell- and Caspase-based High-Throughput Screening Assay. 1. Structure−Activity Relationships of the 4-Aryl Group." Journal of Medicinal Chemistry, ACS Publications.[Link]

  • US Environmental Protection Agency. "40 CFR Part 261 - Identification and Listing of Hazardous Waste." Electronic Code of Federal Regulations (eCFR).[Link]

  • Vanderbilt University Medical Center. "Laboratory Guide for Managing Chemical Waste." Office of Clinical and Research Safety.[Link]

Sources

Handling

Personal protective equipment for handling 4-Phenyl-4H-1-benzopyran

Standard Operating Procedure: Handling 4-Phenyl-4H-1-benzopyran in Drug Discovery The Mechanistic Hazards of Chromene Scaffolds 4-Phenyl-4H-1-benzopyran and its 4-aryl-4H-chromene derivatives are privileged heterocyclic...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Standard Operating Procedure: Handling 4-Phenyl-4H-1-benzopyran in Drug Discovery

The Mechanistic Hazards of Chromene Scaffolds

4-Phenyl-4H-1-benzopyran and its 4-aryl-4H-chromene derivatives are privileged heterocyclic scaffolds in oncology and drug discovery. They are actively investigated for their potent ability to inhibit cyclin-dependent kinase-2 (CDK-2) and disrupt tubulin polymerization, making them highly effective at inducing apoptosis in breast and lung cancer cell lines[1],[2].

While this cytotoxicity is the goal of the drug development process, it presents a severe occupational hazard. Accidental exposure to these biologically active powders or solutions can lead to unintended cellular damage. Furthermore, targeted functionalization of the chromene core can render these derivatives potent skin sensitizers (H317) and presumed human carcinogens (H350)[3]. In their dry powder form, benzopyran derivatives also pose a significant combustible dust hazard if dispersed in the air[4].

The "Trojan Horse" Solvent Hazard & PPE Selection

In a laboratory setting, 4-Phenyl-4H-1-benzopyran is rarely handled purely as a dry powder; it is typically synthesized, extracted, or assayed using aggressive organic solvents such as Dichloromethane (DCM) or Dimethyl Sulfoxide (DMSO).

This creates a critical "Trojan Horse" effect . Standard 4-mil nitrile gloves provide excellent biological resistance but will fail in seconds against solvents like DCM[5]. Once the solvent permeates the glove, it acts as a carrier, dragging the cytotoxic chromene derivative directly through the compromised nitrile barrier and into the researcher's bloodstream[5]. Therefore, Personal Protective Equipment (PPE) must be selected based on the solvent carrier, not just the target compound.

Table 1: Glove Material Permeation & Compatibility for Benzopyran Solvents

Solvent CarrierPermeability HazardRecommended Glove MaterialBreakthrough Time
Dichloromethane (DCM) High (Rapid degradation)PVA or Heavy Butyl> 4 hours
Dimethyl Sulfoxide (DMSO) High (Carrier effect)Butyl Rubber> 8 hours
Concentrated Acids High (Corrosive)Neoprene> 8 hours
Standard 4-mil Nitrile Failure Risk Dry powder handling only < 10 minutes (DCM)

Note: Always consult a chemical glove compatibility chart before starting any new reaction or solvent transfer[5].

Operational Workflows: Step-by-Step Methodology

Phase 1: Engineering Controls & Setup

  • Fume Hood Verification: Ensure the fume hood is certified and maintain the sash at or below the maximum safe height indicated by the certification arrow[6].

  • Clutter Reduction: Keep chemical sources and equipment at least six inches away from the face of the hood to ensure unobstructed airflow[6].

Phase 2: Weighing & Powder Handling

  • Dust Mitigation: Weigh the 4-Phenyl-4H-1-benzopyran powder using an analytical balance inside a ventilated enclosure. This prevents the accumulation of combustible dust concentrations in the laboratory air[4].

  • Eye Protection: Wear ANSI Z87.1 chemical splash goggles. Standard safety glasses are insufficient if a splash hazard exists during the subsequent solvent addition[4].

Phase 3: Solvent Transfer & Synthesis

  • Glove Selection: Don the appropriate solvent-resistant gloves (e.g., Heavy Butyl for DMSO) over a pair of thin inner nitrile gloves (double-gloving).

  • Transfer Mechanics: Use a mechanical pipetting aid for all solvent transfers. Never pour volatile and flammable compounds directly from large carboys without proper grounding[6].

  • Reaction Execution: Execute all one-pot multicomponent syntheses or assays exclusively within the active fume hood[2].

Phase 4: Decontamination & Spill Response

  • Immediate Removal: Change gloves immediately upon suspected chemical contact, visible degradation, or micro-tears[5].

  • Peeling Technique: Execute the strict “glove-in-glove” peeling technique to avoid transferring surface toxins to bare hands during removal. A glove exposed to a solvent may look intact but has likely lost its chemical resistance on a molecular level[5].

  • Spill Protocol: In the event of skin contact, wash the affected area with plenty of soap and water immediately[4]. Do not use organic solvents to wash the skin, as this will accelerate the absorption of the chromene derivative.

Waste Management and Disposal Plan

Improper disposal of benzopyran derivatives and their solvent carriers can lead to dangerous chemical reactions or environmental toxicity.

  • Segregation: Strictly segregate halogenated waste (e.g., DCM-containing chromene mixtures) from non-halogenated waste (e.g., DMSO or Ethanol mixtures). Do NOT mix incompatible chemical waste liquids[7].

  • Labeling: Any container of self-made chemical waste must be explicitly labeled with its chemical name, hazard properties, and preparation time. Never use abbreviations or formulas on waste labels[8],[7].

  • Disposal: Dispose of all sealed, labeled waste containers through an approved industrial waste disposal plant or your institution's Environmental Health & Safety (EHS) department[4].

Process Visualization

G Start 1. Fume Hood Setup & PPE Verification Weigh 2. Powder Weighing (Combustible Dust Control) Start->Weigh Solvent 3. Solvent Addition (DCM / DMSO) Weigh->Solvent Decision Spill or Exposure? Solvent->Decision Spill Emergency Response: Evacuate & Contain Decision->Spill Yes Proceed 4. Execute Reaction (Chromene Synthesis) Decision->Proceed No Waste 5. Waste Segregation (Halogenated vs Non) Spill->Waste Post-cleanup Proceed->Waste

Workflow for handling 4-Phenyl-4H-1-benzopyran and emergency spill response.

References[8] Title: LABORATORY STANDARD OPERATING PROCEDURES 1.1 General Laboratory Safety Procedures, Source: karenhbeard.com, URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFOe_Mi6DrujOvh63cXRWH0I2Vik20s8m8lRQ7IVzlw2xnCXM_r72kq_Kwpfgs3R0ZIOjxvkxXlGzDA8Ka0BaHiz9yKS9x2MuEZBou8Y1QRR6oxsb-s5IbH4Kj72uXziAKB2AGu9wj4C0ZpOD_W8yJ95V4dCdKw2oLn_KwydiRaliS3U-c2ENZMcykHspReR9Ac05U=[3] Title: SAFETY DATA SHEET - 4-Methoxyfuro[3,2-g]benzopyran-7-one, Source: tcichemicals.com, URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFp6QfIx2GhmyfYOVDntMI7bb0K2wzlhY75TOSjngDK8pT0TY9B5XskFqSB_vhxciosQ46LmAcw5eBKtt8TdA3iRdIVivWXJn41KcZnH4T20RNXpzquvJZhz2KHR63KJlzyXtuqQy3Kf2Eqq_VD1IeSwA==[4] Title: Safety Data Sheet: 4-Oxo-4H-1-benzopyran-2-carboxylic acid, Source: fishersci.com, URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGgyTsdKuS2coCCJLD4fJ12MEDTR6tKSbFuurRXNWIExK75I1nRaOmoqpnWlfvtLxj-FZYgqtt3hGAoas5zbllIjbJjf0hGOb-EVacZvl_ZIYhuIc0PsAJ7MIajfrMUbExosAGs17KI0NSoZmaqHvRrcRYRLeaBTKRuOpUvIxaE0TWYbiDrtzYh9ydyvwFg1Bcwwf8DNp_p4tJTL9EYFRb18MdybFWgjSB_jLt8DTiEzxsF0kmeKTm3i4wxhMqz_UOWtADHShZTKk9LAMFle46-yZuYwB7U[7] Title: Laboratory Safety Orientation, Source: hkust-gz.edu.cn, URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHTjWbxNaViVBGDdKMZ__dWhq142A5_64AiWXpwWwRK-5ETBowEXu9Y_BIlKu3GBbRhI3-aa6vrEnA-ThOldvJy992vJEpEPosQmqAfNUbP3q-c9qz0UxyZlazrE6pETu0a4NLfNc7-IlezNpDWV_grddqtVk0zdz_aWgWskhU5xUx1yfMCwKtI3Pv6crKnnQJW3fg=[6] Title: General Lab Safety Procedure, Source: caltech.edu, URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG3-bGmlJpJZXx9R_HA2HBxPzdeFvbgNNCzd2QUTO6EqES3psX-38KFXWBn1mRNgpGPjGenvYqndEERYhVYbC59H0-UimMQ9XkZGrrletNKUkx0yA4EymlAbVVKrwqIbDLs1fp_3nmWaJQ=[5] Title: 10 Essential PPE in Lab Every Student and Researcher Must Use, Source: hseblog.com, URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE_RE9jOYj3PKNsK4_PtWSwKB0-nWPvxve5gik9J_fVjspWY3csGqeXIuczH6vHumRI5n81M3manxsXtv6-k62ee7_C6sv9PPtGv4-obhGyVK9JXustVI8uCVMz[1] Title: In-silico design, synthesis and biological evaluation of 4-aryl-4H-chromene derivatives as CDK-2 inhibitors, Source: japsonline.com, URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF3gs7bpA26Eg8sj8IQAwqpTpDWoJr4Y2fO0TouP3S8W54cuI_RJbU4g6H2YRPFAsUI0TXzdmMcjKLrlNAVH6uwDUXPIZGw5evCw-CRDznCwkTLIFV4SUoYPyJXElUOXnkACXZUaqHfxaR7l2waMG7Q[2] Title: A Comprehensive Review on Chromene Derivatives: Potent Anti-Cancer Drug Development and Therapeutic Potential, Source: orientjchem.org, URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGS1VFM-qDX_9_JAk9VPO1JOhxDKbpqwNNcaXPVAjIz9BtrqZQ3tk8IDufoQ-AlpOiqI0BEfxqvmqitKsXiT6y-gn6LqvYPQgKfOITEsWi8BoQZrqCmBAJXJxrH8Qo9Lkr0xLnM2_eIgEMmriBL-LtfKP6MIG3wzd9h_LyQm_EKWPzitt7eu7h9wEKoho_nNYP9X1DWQCyw1fdeneDbWn6h7d1bifHtOpl-1rTFbDIQQJoeef_qJM3g8TU3onR1HhIFLcULq6e3Wp5yf4ViwA==

Sources

© Copyright 2026 BenchChem. All Rights Reserved.